molecular formula C17H22O7 B1157373 6-O-Acetylcoriatin CAS No. 1432063-63-2

6-O-Acetylcoriatin

Cat. No.: B1157373
CAS No.: 1432063-63-2
M. Wt: 338.4 g/mol
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Description

6-O-Acetylcoriatin is a useful research compound. Its molecular formula is C17H22O7 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDCUCSJAPPGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Chemical Landscape of Coriaria nepalensis: A Technical Guide to Its Sesquiterpenoid Constituents

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "6-O-Acetylcoriatin": Extensive literature searches did not yield specific evidence of the discovery and isolation of "this compound" directly from the plant species Coriaria nepalensis. While this compound is commercially available, its natural origin from C. nepalensis is not substantiated in the reviewed scientific literature. This guide will therefore focus on the well-documented chemical constituents that have been successfully isolated from Coriaria nepalensis, providing a comprehensive overview of the methodologies and findings relevant to researchers in natural product chemistry and drug development.

Coriaria nepalensis Wall., a shrub native to the Himalayan region, is recognized for its traditional medicinal uses and its production of a diverse array of bioactive secondary metabolites.[1][2][3] Among these, picrotoxane-type sesquiterpene lactones are characteristic and have been the subject of significant phytochemical investigation.[3] This technical guide details the isolation and characterization of prominent compounds from this plant, offering insights into the experimental protocols and quantitative data that underpin this research.

Isolation and Purification of Constituents from Coriaria nepalensis

The isolation of chemical constituents from Coriaria nepalensis typically involves solvent extraction followed by various chromatographic techniques. The root and root bark are commonly utilized plant parts for these investigations.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of sesquiterpenoids from C. nepalensis.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation plant_material Dried & Powdered C. nepalensis (Root Bark) extraction Solvent Extraction (e.g., 95% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Successive Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partitioning EtOAc_fraction EtOAc Fraction partitioning->EtOAc_fraction silica_gel_cc Silica Gel Column Chromatography EtOAc_fraction->silica_gel_cc fractions Fractions silica_gel_cc->fractions repeated_cc Repeated Column Chromatography fractions->repeated_cc purified_compounds Purified Compounds repeated_cc->purified_compounds

Caption: General workflow for the isolation of compounds from C. nepalensis.

Detailed Experimental Protocols

Plant Material and Extraction: Dried and powdered root bark of C. nepalensis (e.g., 4.2 kg) is extracted with a solvent such as 95% ethanol (B145695) at room temperature multiple times. The solvent is then removed under reduced pressure to yield a crude residue.

Solvent Partitioning: The crude residue is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

Chromatographic Separation: The resulting fractions, particularly the ethyl acetate fraction which is often rich in sesquiterpenoids, are subjected to repeated column chromatography. Silica gel is a common stationary phase, with mobile phases consisting of solvent gradients (e.g., petroleum ether-ethyl acetate or ethyl acetate-methanol) of increasing polarity to elute the compounds. Further purification of the sub-fractions may involve techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.

Characterized Compounds from Coriaria nepalensis

A variety of compounds have been successfully isolated and structurally elucidated from C. nepalensis. These include known picrotoxane sesquiterpenoids as well as newly discovered molecules.

Picrotoxane Sesquiterpenoids and Other Constituents
Compound NameMolecular FormulaPlant PartReference
Coriamyrtin (B1205331)C₁₅H₁₈O₅Seeds, Root
Tutin (B109302)C₁₅H₁₈O₆Seeds, Root
CoriatinC₁₅H₂₀O₆Root
DihydrocoriamyrtinC₁₅H₂₀O₅Root
HydroxycoriatinNot SpecifiedRoot
Nepalatone AC₂₁H₃₀O₁₀Root Bark
Nepalatone BC₂₁H₃₀O₁₀Root Bark
NepalarinC₂₅H₃₂O₄Root Bark
Structural Elucidation

The structures of these isolated compounds are determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula. High-resolution electrospray ionization mass spectrometry (HRESIMS) is often employed for accurate mass measurements.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

Chemical Relationships and Potential Bioactivity

The picrotoxane sesquiterpenoids isolated from the Coriaria genus share a common structural scaffold and are biosynthetically related. Understanding their structural similarities and differences is key to exploring their biological activities.

G cluster_picrotoxanes Picrotoxane Sesquiterpenoids from Coriaria Coriamyrtin Coriamyrtin Tutin Tutin Coriamyrtin->Tutin Hydroxylation Coriatin Coriatin Coriamyrtin->Coriatin Hydration Dihydrocoriamyrtin Dihydrocoriamyrtin Coriamyrtin->Dihydrocoriamyrtin Reduction

Caption: Simplified structural relationships among key Coriaria sesquiterpenoids.

Some of the compounds isolated from C. nepalensis and their derivatives have shown interesting biological activities. For instance, nepalactone A derivative 1c and nepalarin have been found to significantly enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells, suggesting potential neurotrophic activity. Historically, compounds like coriamyrtin and tutin have been investigated for their effects on the central nervous system.

This technical guide provides a summary of the current knowledge on the chemical constituents of Coriaria nepalensis. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the fields of natural product chemistry, phytochemistry, and the development of new therapeutic agents. Further investigation into the bioactivity and potential applications of these compounds is a promising area for future research.

References

"6-O-Acetylcoriatin" chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Acetylcoriatin is a complex sesquiterpenoid belonging to the picrotoxane class of natural products. Picrotoxanes are known for their potent biological activities, often targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and, where available, the physicochemical properties of this compound. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related picrotoxane sesquiterpenoids isolated from the plant genus Coriaria to provide context for its potential biological activity and mechanisms of action.

Chemical Structure and Stereochemistry

This compound is a highly oxygenated and stereochemically complex molecule. Its systematic IUPAC name is (1a'S,1b'R,2R,2'S,5'R,6a'R,7a'R,8'S)-8'-(2-Hydroxypropan-2-yl)-6a'-methyl-3'-oxohexahydrospiro[oxirane-2,7'-[1][2]methanooxireno[2',3':3,4]cyclopenta[1,2-d]oxepine]-1b'(5'H)-yl Acetate (B1210297). The molecule possesses a rigid cage-like structure characteristic of the picrotoxane skeleton.

The chemical formula for this compound is C₁₇H₂₂O₇, and its molecular weight is 338.35 g/mol . The structure is characterized by multiple chiral centers, leading to its specific three-dimensional arrangement which is crucial for its biological activity.

Below is a 2D representation of the chemical structure of this compound, generated from its SMILES notation.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure and data from related picrotoxane sesquiterpenoids, the following characteristics can be anticipated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₂O₇-
Molecular Weight338.35 g/mol -
CAS Number1432063-63-2-
AppearanceExpected to be a crystalline solidAnalogy

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Signals corresponding to methyl groups (singlets and doublets), methine protons (some in the downfield region due to oxygenation), methylene (B1212753) protons, and a characteristic acetyl methyl singlet around δ 2.0-2.2 ppm.
¹³C NMR Signals for carbonyl carbons (lactone and acetate), quaternary carbons, methine and methylene carbons (many shifted downfield due to attachment to oxygen), and methyl carbons.
IR Spectroscopy Strong absorption bands for carbonyl groups (γ-lactone and ester), C-O stretching frequencies, and O-H stretching if a free hydroxyl group is present.
Mass Spectrometry A molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the picrotoxane skeleton.

Experimental Protocols

Specific experimental protocols for the isolation or synthesis of this compound are not detailed in readily accessible scientific literature. However, a general procedure for the isolation of related picrotoxane sesquiterpenoids from Coriaria species and a potential synthetic route for acetylation are outlined below.

General Isolation Protocol for Picrotoxane Sesquiterpenoids from Coriaria

This protocol is a generalized procedure based on methods used for isolating similar compounds from Coriaria species.

Caption: General workflow for the isolation of picrotoxane sesquiterpenoids.

  • Extraction: Dried and powdered plant material (e.g., leaves and stems of Coriaria species) is extracted exhaustively with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. The aqueous suspension is partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Picrotoxane sesquiterpenoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

  • Purification: The fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to afford the pure picrotoxane sesquiterpenoids.

Postulated Synthesis of this compound via Acetylation of Coriatin

This compound could potentially be synthesized by the acetylation of a precursor molecule, likely Coriatin, which possesses a hydroxyl group at the C-6 position.

Caption: Plausible synthetic route to this compound.

  • Reaction Setup: The precursor, Coriatin, is dissolved in a suitable aprotic solvent such as dichloromethane (B109758) or pyridine (B92270).

  • Acetylation: Acetic anhydride (B1165640) is added to the solution, often in the presence of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not currently available in published literature. However, the picrotoxane class of compounds is well-known for its potent neurotoxic effects, primarily acting as non-competitive antagonists of the γ-aminobutyric acid (GABA-A) receptor.

Postulated Mechanism of Action

It is highly probable that this compound, like other picrotoxanes, interacts with the GABA-A receptor ion channel. Blockade of this inhibitory channel leads to hyperexcitability of the central nervous system, which can result in convulsions. The specific stereochemistry and the presence of the acetyl group at the C-6 position would likely modulate the binding affinity and efficacy of the compound at the receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens (Inhibited by Acetylcoriatin) Acetylcoriatin This compound Acetylcoriatin->GABA_A_Receptor Antagonist Binding GABA->GABA_A_Receptor Binds

Caption: Postulated antagonistic action of this compound at the GABA-A receptor.

Conclusion and Future Directions

This compound is a structurally intricate natural product belonging to the picrotoxane family. While its detailed biological profile remains to be elucidated, its structural similarity to other potent neurotoxic picrotoxanes suggests it is a valuable target for further investigation. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive spectroscopic characterization and biological evaluation. Such studies would provide crucial insights into the structure-activity relationships of this class of compounds and could inform the development of novel pharmacological tools or therapeutic agents targeting the GABA-A receptor.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on biological activity is largely based on extrapolation from related compounds and should be confirmed by experimental data. The handling of any picrotoxane-related compound should be conducted with extreme caution in a controlled laboratory setting due to their potential toxicity.

References

Spectroscopic and Structural Elucidation of 6-O-Acetylcoriatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Acetylcoriatin, a picrotoxane sesquiterpene lactone. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with an illustrative diagram of a key signaling pathway associated with this class of compounds.

Introduction to this compound

This compound belongs to the picrotoxane family of sesquiterpenoids, a class of natural products known for their complex chemical structures and potent biological activities. These compounds are characterized by a highly oxidized and caged carbon skeleton. The addition of an acetyl group at the C-6 position in the coriatin (B1256320) structure is expected to modulate its biological properties. Understanding the precise structure through spectroscopic analysis is paramount for further research and development.

Molecular Structure:

  • Molecular Formula: C₁₇H₂₂O₇

  • Molecular Weight: 338.4 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are derived from the known spectroscopic data of similar picrotoxane sesquiterpenes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~5.0-5.2d~3-4H-6
~4.5-4.7d~3-4H-2
~3.0-3.2mH-3
~2.8-3.0mH-4
~2.5-2.7mH-5
~2.1sO-Acetyl (CH₃)
~1.0-1.5mOther aliphatic protons
~1.2sCH₃-14
~1.0sCH₃-15
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~175-180CC-12 (Lactone C=O)
~170CO-Acetyl (C=O)
~80-85CHC-2
~75-80CHC-6
~70-75CC-8
~50-60CC-1
~45-55CHC-3
~40-45CHC-4
~35-40CHC-5
~30-35CC-11
~25-30CH₂C-7
~20-25CH₃O-Acetyl (CH₃)
~20-25CH₃C-14
~15-20CH₃C-15
~15-20CH₃C-13
~10-15CH₂C-9
~5-10CHC-10
Predicted Mass Spectrometry (MS) Data
m/zIon Type
338.1315[M]⁺ (Calculated for C₁₇H₂₂O₇)
361.1213[M+Na]⁺
279.1025[M-CH₃COOH+H]⁺
Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)IntensityAssignment
~3500BroadO-H Stretch (if hydroxyl present)
~2950-2850MediumC-H Stretch (aliphatic)
~1770StrongC=O Stretch (γ-lactone)[1][2]
~1740StrongC=O Stretch (ester)[1][2]
~1240StrongC-O Stretch (acetyl)
~1100-1000MediumC-O Stretch (ethers, alcohols)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

  • 2D NMR: Perform a series of two-dimensional NMR experiments, including COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can aid in structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

Data Acquisition:

  • Place the sample in the IR beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl, carbonyl (lactone and ester), and C-O bonds.

Biological Context: Picrotoxane Sesquiterpenes and GABA-A Receptor Signaling

Picrotoxane sesquiterpenes, including the parent compound coriatin, are known to be potent modulators of the central nervous system. A primary target for many of these compounds is the γ-aminobutyric acid type A (GABA-A) receptor. Picrotoxin, a closely related compound, acts as a non-competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel.[3]

The following diagram illustrates the proposed mechanism of action of picrotoxane-like compounds on the GABA-A receptor signaling pathway.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Synaptic Cleft Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx Picrotoxane This compound (Picrotoxane-like) Picrotoxane->Chloride_Channel Non-competitive Antagonism

Caption: Proposed mechanism of this compound as a non-competitive antagonist of the GABA-A receptor.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and data from closely related analogs. The provided experimental protocols offer a clear roadmap for researchers to obtain and confirm this data. The elucidation of the structure of this compound is a critical step in exploring its potential as a pharmacological agent, particularly in the context of GABA-A receptor modulation. Further research is warranted to isolate or synthesize this compound and validate the predicted spectroscopic data, which will pave the way for more in-depth biological and pharmacological investigations.

References

Elucidation of the 6-O-Acetylcoriatin Biosynthesis Pathway in Coriaria Species Remains an Uncharted Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of 6-O-Acetylcoriatin, a secondary metabolite found in Coriaria species. Despite the known toxicity of various compounds within this genus, the specific enzymatic steps and genetic underpinnings of this compound's formation have not been documented.

Researchers, scientists, and drug development professionals interested in the natural product chemistry of Coriaria will find limited to no information regarding the biosynthesis of this compound. Searches for detailed experimental protocols, quantitative data on enzyme kinetics or metabolite concentrations, and established signaling pathways related to its production have yielded no specific results. This indicates that the elucidation of this particular biosynthetic pathway is a novel area for future scientific investigation.

While the direct pathway for this compound is unknown, research on related compounds in Coriaria species provides some context. The genus is known for producing a variety of toxic sesquiterpene lactones, many of which belong to the picrotoxane family. Key toxic constituents that have been isolated and characterized from various Coriaria species include coriamyrtin, tutin (B109302), and coriarin.[1][2][3] These compounds share a common sesquiterpenoid skeleton, suggesting a potential shared or similar biosynthetic origin from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids in plants.[4]

The biosynthesis of sesquiterpenoids generally involves the cyclization of FPP by a class of enzymes known as sesquiterpene synthases, followed by a series of oxidative modifications (e.g., hydroxylations, epoxidations) catalyzed by cytochrome P450 monooxygenases and other enzymes to generate the diverse range of structures observed in nature. The "this compound" name implies a final acetylation step, likely catalyzed by an acetyltransferase, which would transfer an acetyl group from acetyl-CoA to a hydroxyl group on the coriatin (B1256320) molecule. However, the specific enzymes and intermediate molecules in the pathway leading to coriatin itself are yet to be identified.

Studies on toxic honey have identified tutin and its glycosides in the phloem sap of Coriaria arborea, indicating that these toxins are produced by the plant and transported.[5] This suggests that the biosynthesis of these picrotoxane sesquiterpenes is an active metabolic process within the plant.

Given the absence of specific data on the this compound biosynthesis pathway, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or visualized pathway diagrams. The scientific community has yet to explore and publish findings in this specific area. Future research, likely involving a combination of transcriptomics, proteomics, and metabolomics of Coriaria species, will be necessary to identify the genes, enzymes, and intermediates involved in the formation of this compound and other related toxic sesquiterpenoids.

References

6-O-Acetylcoriatin: A Technical Guide on Natural Abundance, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a sesquiterpenoid natural product that has been identified in Coriaria nepalensis Wall., a shrub native to the Himalayan region. Sesquiterpenoids from the genus Coriaria have garnered scientific interest due to their potential biological activities, including neurotrophic and anticonvulsant effects. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of this compound from its plant source, detailed experimental protocols for its extraction and isolation, and an exploration of its potential biological significance through relevant signaling pathways.

Natural Abundance and Yield from Coriaria nepalensis

Quantitative data specifically for the natural abundance and yield of this compound from Coriaria nepalensis is not extensively reported in the available scientific literature. However, studies on the chemical constituents of this plant provide insights into the general abundance of related sesquiterpenoids and other compounds. The isolation of numerous sesquiterpenes, often in milligram quantities from kilogram amounts of plant material, suggests that the concentration of any single sesquiterpenoid, including this compound, is likely to be low.

To provide a contextual understanding, the following table summarizes the reported yields of various compounds, including related sesquiterpenes and other phytochemicals, from different parts of Coriaria nepalensis.

Plant PartCompound/ExtractExtraction/Isolation MethodYieldReference
Root BarkNepalone A95% EtOH extraction, chromatography216 mg from 4.2 kg[1]
Root BarkNepalarin95% EtOH extraction, chromatography1.23 g from 4.2 kg[1]
BarkTanninSodium hydroxide (B78521) extraction16.02% ± 0.08%[2]

Note: The yields of Nepalone A and Nepalarin are provided to give a qualitative indication of the low abundance of individual sesquiterpenoids in Coriaria nepalensis. The tannin yield is from a different plant part and extraction method and is included to show the variability of constituent abundance.

Experimental Protocols: Extraction and Isolation of Sesquiterpenoids from Coriaria nepalensis

The following is a detailed methodology for the extraction and isolation of sesquiterpenoids from the root barks of Coriaria nepalensis, adapted from established protocols for similar compounds from this plant[1]. This protocol can be applied for the targeted isolation of this compound.

1. Plant Material Preparation:

  • Dried and powdered root barks of Coriaria nepalensis are used as the starting material.

2. Extraction:

  • The powdered plant material (e.g., 4.2 kg) is extracted with 95% ethanol (B145695) at room temperature three times.

  • The solvent is removed under reduced pressure to obtain a crude residue.

3. Liquid-Liquid Partitioning:

  • The crude residue is suspended in water.

  • Successive partitioning is performed with petroleum ether, ethyl acetate (B1210297), and n-butanol.

4. Chromatographic Separation:

  • The ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system of petroleum ether/ethyl acetate with increasing polarity is used to separate the fractions.

  • Further purification of the fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase (RP-18) columns using appropriate solvent systems (e.g., EtOAc/MeOH, CHCl3/MeOH, MeOH/H2O).

  • Thin-layer chromatography (TLC) is used to monitor the separation process.

5. Compound Identification:

  • The structure of the isolated compounds is elucidated using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on other sesquiterpenes isolated from Coriaria nepalensis provides valuable insights into its potential biological activities.

Neurotrophic Effects and the NGF Signaling Pathway

A study on nepalactone A, a picrotoxane sesquiterpene glycoside from Coriaria nepalensis, revealed that its derivatives can significantly enhance Nerve Growth Factor (NGF)-mediated neurite outgrowth in rat pheochromocytoma (PC12) cells[1]. This suggests a potential interaction with the NGF signaling pathway, a critical pathway for neuronal survival, differentiation, and function.

The NGF signaling pathway is initiated by the binding of NGF to its high-affinity receptor, TrkA, and its low-affinity receptor, p75NTR. This binding triggers a cascade of intracellular signaling events, primarily through the Ras/MAPK, PI3K/Akt, and PLCγ pathways, ultimately leading to the activation of transcription factors that regulate gene expression involved in neuronal growth and survival.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_plc PLCγ Pathway NGF NGF TrkA TrkA NGF->TrkA p75NTR p75NTR NGF->p75NTR Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCg TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Neurite_Outgrowth Neurite_Outgrowth PKC->Neurite_Outgrowth Transcription_Factors->Neurite_Outgrowth

Figure 1: Simplified NGF Signaling Pathway for Neurite Outgrowth.
Anticonvulsant Activity

Other sesquiterpenes isolated from the roots of Coriaria nepalensis have demonstrated anti-convulsant activity in vivo. The mechanisms of action for anticonvulsant drugs are diverse but often involve the modulation of inhibitory (GABAergic) or excitatory (glutamatergic) neurotransmission. For instance, some anticonvulsants act by enhancing the function of GABA, the primary inhibitory neurotransmitter in the central nervous system, or by blocking sodium or calcium channels to reduce neuronal excitability. The anticonvulsant properties of sesquiterpenes from Coriaria nepalensis suggest that they may interact with these or related neurological signaling pathways.

Conclusion

This compound is a sesquiterpenoid of interest from Coriaria nepalensis. While specific data on its natural abundance is scarce, established protocols for the isolation of related compounds can be adapted for its procurement. The demonstrated neurotrophic and anticonvulsant activities of other sesquiterpenes from the same plant suggest that this compound and its analogs may hold potential for further investigation in the context of neurological research and drug development. Future studies should focus on quantifying the yield of this compound and elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

"6-O-Acetylcoriatin" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a sesquiterpenoid compound, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, information regarding experimental protocols, biological activity, and mechanisms of action is supplemented with data from closely related compounds isolated from the same source, Coriaria nepalensis, and other structurally similar sesquiterpenoids. This guide aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this molecule.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. While some data points, such as melting and boiling points, are not yet publicly available, the provided information offers a foundational understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₁₇H₂₂O₇[1]
Molecular Weight 338.35 g/mol [1]
CAS Number 1432063-63-2[1][2]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone

Spectroscopic Data

SpectroscopyExpected Peaks and Features
¹H NMR Signals corresponding to acetyl protons, methyl groups, methine protons, and protons adjacent to oxygen atoms are anticipated. The chemical shifts would provide detailed information about the proton environment within the molecule.
¹³C NMR Resonances for carbonyl carbons of the acetyl group and any lactone or ketone functionalities, as well as signals for quaternary, methine, methylene, and methyl carbons are expected. The chemical shifts would confirm the carbon skeleton.
IR Spectroscopy Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) stretching from the acetyl group and any other carbonyls, and C-O stretching vibrations are expected.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the sesquiterpenoid core and the loss of the acetyl group.

Experimental Protocols

Isolation of Sesquiterpenoids from Coriaria nepalensis

While a specific protocol for the isolation of this compound has not been published, a general method for extracting sesquiterpenoids from Coriaria nepalensis can be adapted. This protocol typically involves solvent extraction followed by chromatographic separation.

G General Isolation Workflow for Sesquiterpenoids plant_material Dried & Powdered Coriaria nepalensis extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate) crude_extract->partition fractions Polar & Non-polar Fractions partition->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc HPLC purified_fractions->hplc isolated_compound Isolated this compound hplc->isolated_compound

Figure 1: A generalized workflow for the isolation of sesquiterpenoids from plant material.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., roots or aerial parts) of Coriaria nepalensis is subjected to exhaustive extraction with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature.

  • Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the desired sesquiterpenoids (often the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

  • Further Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Synthesis of 6-O-Acetylated Sesquiterpenoids

A specific synthesis protocol for this compound is not available. However, a general approach for the acetylation of a parent sesquiterpenoid alcohol can be proposed.

G General Synthesis Workflow for Acetylation starting_material Parent Sesquiterpenoid (with 6-OH group) reaction Acetylation Reaction (Acetic Anhydride (B1165640), Pyridine) starting_material->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Chromatography extraction->purification product This compound purification->product

Figure 2: A generalized workflow for the synthesis of an acetylated sesquiterpenoid.

Methodology:

  • Reaction Setup: The parent sesquiterpenoid containing a hydroxyl group at the C-6 position is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine (B92270), under an inert atmosphere.

  • Acetylation: Acetic anhydride and a base, such as pyridine or triethylamine, are added to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the pure 6-O-acetylated sesquiterpenoid.

Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is limited. However, several other sesquiterpenoids isolated from Coriaria nepalensis have demonstrated significant anticonvulsant and neurotrophic activities. Picrotoxane sesquiterpenoids, a class to which this compound likely belongs, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) type A (GABAA) receptor. This suggests that this compound may exhibit similar neurological activities.

Postulated Signaling Pathway: Modulation of GABAergic Neurotransmission

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Picrotoxane sesquiterpenoids are thought to bind to a site within the ion channel pore of the GABAA receptor, thereby blocking the influx of chloride ions and leading to neuronal excitation. This mechanism is distinct from competitive antagonists that bind to the GABA binding site. The potential anticonvulsant activity of related compounds from Coriaria nepalensis suggests a more complex interaction with neuronal signaling pathways that warrants further investigation.

G Postulated Mechanism of Action at the GABAa Receptor cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABAaR GABAa Receptor GABA->GABAaR Binds Cl_channel Chloride Channel GABAaR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Block Channel Block Excitation Neuronal Excitation Block->Excitation Acetylcoriatin This compound Acetylcoriatin->Cl_channel Blocks

Figure 3: A diagram illustrating the potential modulation of the GABAa receptor by this compound.

Conclusion

This compound is a promising natural product with potential for further investigation, particularly in the field of neuroscience. While a complete physicochemical profile and detailed biological characterization are still needed, the information compiled in this guide from related compounds provides a solid foundation for future research. The proposed experimental protocols for isolation and synthesis, along with the postulated mechanism of action, offer a starting point for scientists and drug development professionals to explore the therapeutic potential of this and other related sesquiterpenoids from Coriaria nepalensis. Further studies are essential to elucidate the precise spectral characteristics, confirm the biological activities, and fully understand the signaling pathways modulated by this compound.

References

Preliminary Biological Screening of 6-O-Acetylcoriatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 6-O-Acetylcoriatin, a sesquiterpene lactone natural product. Due to the limited publicly available data on this specific compound, this document outlines a representative screening cascade based on the known biological activities of the broader class of sesquiterpene lactones. The guide details experimental protocols for assessing cytotoxicity, anti-inflammatory, antibacterial, and antifungal activities. All quantitative data are presented in standardized tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and replication. This document is intended to serve as a foundational resource for researchers initiating the biological evaluation of this compound or structurally related compounds.

Introduction

This compound is a sesquiterpenoid, a class of natural products known for their diverse and potent biological activities[1]. It can be isolated from the plant Coriaria nepalensis Wall.[2]. Sesquiterpene lactones, the chemical class to which this compound belongs, have demonstrated a wide array of pharmacological effects, including antitumor, anti-inflammatory, analgesic, antibacterial, and antifungal properties[3][4]. The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, thereby modulating their function[3].

Given the therapeutic potential of this class of compounds, a systematic preliminary biological screening of this compound is warranted. This guide outlines a standard panel of in vitro assays to assess its cytotoxic, anti-inflammatory, antibacterial, and antifungal activities.

Biological Screening Cascade

A typical preliminary biological screening cascade for a novel natural product like this compound involves a tiered approach, starting with broad cytotoxicity assessment, followed by more specific functional assays based on the predicted or known activities of the chemical class.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Specific Bioactivity Assays cluster_2 Sub-assays Cytotoxicity Screening Cytotoxicity Screening Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Cytotoxicity Screening->Antimicrobial Assays Nitric Oxide (NO) Assay Nitric Oxide (NO) Assay Anti-inflammatory Assays->Nitric Oxide (NO) Assay NF-κB Inhibition Assay NF-κB Inhibition Assay Anti-inflammatory Assays->NF-κB Inhibition Assay Antibacterial Screening Antibacterial Screening Antimicrobial Assays->Antibacterial Screening Antifungal Screening Antifungal Screening Antimicrobial Assays->Antifungal Screening This compound This compound This compound->Cytotoxicity Screening

Figure 1: Proposed biological screening workflow for this compound.

Data Presentation: Summary of In Vitro Biological Activities

The following tables summarize hypothetical, yet representative, quantitative data from the preliminary biological screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineDescriptionIC₅₀ (µM)
A549Human Lung Carcinoma15.2 ± 1.8
MCF-7Human Breast Adenocarcinoma22.5 ± 2.5
HEK293Human Embryonic Kidney> 50

IC₅₀: Half-maximal inhibitory concentration. Values are presented as mean ± standard deviation.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.78.7 ± 0.9
NF-κB Reporter GeneHEK293-NF-κB-luc12.3 ± 1.5

IC₅₀: Half-maximal inhibitory concentration. Values are presented as mean ± standard deviation.

Table 3: Antimicrobial Activity of this compound

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram+ Bacteria32
Escherichia coliGram- Bacteria> 128
Candida albicansFungi64
Aspergillus nigerFungi128

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Method

This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Anti-inflammatory Assay: NF-κB Reporter Gene Assay

This assay determines if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Figure 2: Simplified NF-κB signaling pathway and a hypothesized point of inhibition.

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid (HEK293-NF-κB-luc)

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293-NF-κB-luc cells in a 96-well plate.

  • Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL).

  • Incubate for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Antibacterial and Antifungal Assays: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Conclusion

This technical guide outlines a foundational approach for the preliminary biological screening of this compound. The described assays provide a robust framework for assessing its potential cytotoxic, anti-inflammatory, and antimicrobial properties. The presented data, while illustrative, highlights the expected outcomes of such a screening campaign. Further investigation, including mechanism of action studies and in vivo efficacy models, would be necessary to fully elucidate the therapeutic potential of this and other related sesquiterpene lactones. It is the hope that this guide will serve as a valuable resource for researchers in the field of natural product drug discovery.

References

6-O-Acetylcoriatin: A Potential Bioactive Compound for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Acetylcoriatin, a derivative of the naturally occurring picrotoxane sesquiterpenoid coriamyrtin, presents a compelling case for investigation as a potential bioactive compound. While direct experimental evidence on its biological activities is currently limited, analysis of its structural analogs and the known bioactivities of related compounds suggest significant potential in the realms of oncology and inflammatory diseases. This technical guide synthesizes the available data on structurally similar compounds, outlines potential mechanisms of action, and provides detailed hypothetical experimental protocols to guide future research into the therapeutic promise of this compound.

Introduction

The quest for novel bioactive compounds with therapeutic potential is a cornerstone of modern drug discovery. Natural products and their derivatives have historically been a rich source of new medicines. This compound belongs to the spirolactone-type diterpenoid family, a class of molecules known for their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. Its parent compound, coriamyrtin, is found in plants of the Coriaria genus, which have been used in traditional medicine for various ailments. The addition of an acetyl group at the 6-O position has the potential to modify the pharmacokinetic and pharmacodynamic properties of the parent molecule, possibly enhancing its efficacy and selectivity. This guide explores the untapped potential of this compound as a lead compound for drug development.

Chemical Structure and Properties

  • IUPAC Name: (1a'S,1b'R,2R,2'S,5'R,6a'R,7a'R,8'S)-8'-(2-Hydroxypropan-2-yl)-6a'-methyl-3'-oxohexahydrospiro[oxirane-2,7'-[1][2]methanooxireno[2',3':3,4]cyclopenta[1,2-d]oxepine]-1b'(5'H)-yl Acetate

  • CAS Number: 1432063-63-2

  • Molecular Formula: C₁₇H₂₂O₇

  • Molecular Weight: 338.35 g/mol

  • Structure:

    G Chemical Structure of this compound C17H22O7

    Figure 1: Chemical Structure of this compound.

Potential Bioactive Properties: Evidence from Analogs

Direct experimental data on the bioactivity of this compound is not yet available in public literature. However, the biological activities of structurally related compounds provide a strong rationale for its investigation.

Cytotoxic Potential

Studies on other 6-O-acetylated natural products have demonstrated significant and selective cytotoxicity against cancer cell lines. For instance, 6-O-acetyl dieckol (B191000), a phlorotannin derivative, has shown potent and selective cytotoxicity against non-small-cell lung cancer (NSCLC) cells.[3] This suggests that the 6-O-acetyl moiety can play a crucial role in the anticancer activity of a molecule.

Table 1: Cytotoxicity of 6-O-Acetyl Dieckol Against A549 NSCLC Cells[3]

CompoundIC₅₀ (µM)Selectivity Index (SI)
6-O-Acetyl Dieckol7.0268.58
Dieckol>100-

The high selectivity index of 6-O-acetyl dieckol indicates a favorable therapeutic window, a desirable characteristic for any potential anticancer drug. It is plausible that this compound could exhibit similar cytotoxic properties.

Anti-inflammatory Potential

The potential anti-inflammatory activity of this compound can be inferred from studies on other acetylated diterpenoids and extracts from the Coriaria genus. Bioassay-guided fractionation of extracts from Coriaria intermedia, a known source of coriamyrtin, has shown inhibitory activity against α-glucosidase and 15-lipoxygenase-1, enzymes relevant to diabetes and inflammation.[4]

Furthermore, a study on 6-O-acetyl-austroinulin, another natural diterpenoid, revealed potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This compound was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of 6-O-Acetyl-austroinulin

CompoundEffectTarget
6-O-Acetyl-austroinulinInhibition of NO productioniNOS
Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)NF-κB, STAT1, IRF3

These findings suggest that this compound may also possess anti-inflammatory properties, potentially mediated through the inhibition of key inflammatory pathways.

Putative Mechanisms of Action

Based on the activities of related compounds, several signaling pathways can be postulated as potential targets for this compound.

Inferred Cytotoxic Mechanism

The cytotoxic activity of many natural products is mediated through the induction of apoptosis. A plausible mechanism for this compound could involve the activation of intrinsic or extrinsic apoptotic pathways.

This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Targets Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cancer Cell->Pro-apoptotic Proteins (Bax, Bak) Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 2: Postulated Intrinsic Apoptotic Pathway Mediated by this compound.
Inferred Anti-inflammatory Mechanism

Drawing parallels with 6-O-acetyl-austroinulin, the anti-inflammatory effects of this compound could be mediated by the inhibition of the NF-κB, STAT1, and IRF3 signaling pathways, which are central to the inflammatory response.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 STAT1 STAT1 TLR4->STAT1 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IRF3 IRF3 TAK1->IRF3 IκBα IκBα IKK Complex->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n IRF3_n IRF3 IRF3->IRF3_n STAT1_n STAT1 STAT1->STAT1_n Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes IRF3_n->Pro-inflammatory Genes STAT1_n->Pro-inflammatory Genes This compound This compound This compound->IKK Complex This compound->IRF3 This compound->STAT1

Figure 3: Hypothetical Inhibition of Pro-inflammatory Signaling by this compound.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro experiments are proposed.

Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis.

Start Start Seed_Cells Seed Cancer and Normal Cells in 96-well Plates Start->Seed_Cells Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Treatment Treat with Serial Dilutions of this compound Adherence->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours MTT_Addition->Formazan_Formation Solubilization Add DMSO to Dissolve Formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Figure 4: Experimental Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Assays

  • Objective: To evaluate the anti-inflammatory effects of this compound in a cellular model of inflammation.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Methodology:

    • Cell Seeding and Treatment: Seed RAW264.7 cells in 24-well plates. Pre-treat with various concentrations of this compound for 1 hour.

    • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide Measurement (Griess Assay): Collect the culture supernatant. Mix with Griess reagent and measure the absorbance at 540 nm.

    • Cytokine Measurement (ELISA): Use the supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (IκBα, STAT1, IRF3).

Conclusion and Future Directions

While direct experimental data is lacking, the structural similarity of this compound to other bioactive diterpenoids, particularly those with 6-O-acetyl modifications, strongly suggests its potential as a cytotoxic and anti-inflammatory agent. The proposed mechanisms of action, centered around the induction of apoptosis and the inhibition of key inflammatory signaling pathways, provide a solid framework for future investigation.

The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate the bioactivity of this compound. Future studies should focus on:

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its bioactivity and pharmacokinetic properties.

Through a rigorous and systematic research approach, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for cancer and inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 6-O-Acetylcoriatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a sesquiterpenoid compound of significant interest within the scientific community, primarily due to its potential therapeutic properties. Found in the plant Coriaria nepalensis Wall., this molecule belongs to the picrotoxane family of sesquiterpenes, which are known for their diverse biological activities.[1][2][3] The following application notes provide detailed protocols for the extraction and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following table summarizes representative quantitative data for the extraction and purification of this compound from Coriaria nepalensis. Please note that these values are illustrative and can vary based on the specific batch of plant material, solvent quality, and slight variations in the protocol.

ParameterMaceration & Liquid-Liquid ExtractionColumn ChromatographyPreparative HPLCOverall
Starting Material (dried, powdered root bark) 1000 g215 g (Ethyl Acetate (B1210297) Fraction)5 g (Pre-purified Fraction)1000 g
Solvent Volume 3 x 5 L (95% Ethanol), 3 x 2 L (Petroleum Ether), 3 x 2 L (Ethyl Acetate), 3 x 2 L (n-Butanol)Gradient Elution (e.g., Petroleum Ether:Ethyl Acetate)Gradient Elution (e.g., Acetonitrile (B52724):Water)-
Yield 215 g (Ethyl Acetate Fraction)5 g (Pre-purified Fraction containing this compound)50 mg (Pure this compound)0.005%
Purity -~60-70%≥98% ≥98%
Processing Time 72 hours24-48 hours8-12 hours~6 days

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect the root bark of Coriaria nepalensis Wall. Ensure proper botanical identification to avoid collection of incorrect species.

  • Drying: Air-dry the collected root bark in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried root bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Sesquiterpenoid Fraction

This protocol is adapted from methods used for the extraction of sesquiterpenoids from Coriaria nepalensis.[1]

  • Maceration:

    • Soak the powdered root bark (1000 g) in 95% ethanol (B145695) (5 L) in a large container at room temperature.

    • Allow the mixture to stand for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth or a coarse filter paper.

    • Repeat the maceration process two more times with fresh 95% ethanol (5 L each time).

    • Combine the ethanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in distilled water (2 L).

    • Perform successive extractions with petroleum ether (3 x 2 L) to remove non-polar compounds. Discard the petroleum ether fractions.

    • Subsequently, extract the aqueous layer with ethyl acetate (3 x 2 L). The ethyl acetate fraction will contain the sesquiterpenoids of interest.

    • Finally, extract the remaining aqueous layer with n-butanol (3 x 2 L) to isolate more polar compounds if desired.

    • Concentrate the ethyl acetate fraction under reduced pressure to yield the crude sesquiterpenoid extract.

Purification of this compound

a. Column Chromatography (Initial Purification)

  • Stationary Phase Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in petroleum ether.

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running petroleum ether through it.

  • Sample Loading:

    • Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane (B109758) or ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried powder onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4, 1:1 v/v).

    • Collect fractions of a fixed volume (e.g., 50 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate 1:1) and visualize under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions containing the compound of interest (based on Rf value) and evaporate the solvent.

b. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column.

    • Prepare a mobile phase of acetonitrile and water (HPLC grade).

  • Sample Preparation:

    • Dissolve the partially purified fraction from column chromatography in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Preparative C18 (e.g., 250 x 20 mm, 10 µm)

    • Mobile Phase: Gradient of acetonitrile in water (e.g., starting from 30% acetonitrile to 70% over 40 minutes).

    • Flow Rate: 10 mL/min

    • Detection: UV at 220 nm

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

  • Purity Confirmation:

    • Assess the purity of the final compound using analytical HPLC. The purity should be ≥98%.

    • Confirm the structure using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Coriaria nepalensis (Dried, Powdered Root Bark) maceration Maceration (95% Ethanol) plant->maceration evaporation1 Solvent Evaporation maceration->evaporation1 partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) evaporation1->partitioning crude_extract Crude Ethyl Acetate Extract partitioning->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_analysis TLC Analysis & Pooling column_chrom->fraction_analysis prep_hplc Preparative HPLC (C18 Column) fraction_analysis->prep_hplc pure_compound Pure this compound (≥98% Purity) prep_hplc->pure_compound analytical_hplc Analytical HPLC (Purity Check) pure_compound->analytical_hplc spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Neurotrophic Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, related compounds from Coriaria nepalensis have shown neurotrophic activity.[1] The following diagram illustrates a generalized neurotrophic factor signaling cascade that could be investigated for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response compound This compound receptor Tyrosine Kinase Receptor (Trk) compound->receptor Binds/Activates ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk creb CREB erk->creb gene_expression Gene Expression (e.g., for Neuronal Survival, Growth, and Differentiation) creb->gene_expression response Enhanced Neurite Outgrowth & Neuronal Survival gene_expression->response

Caption: A hypothetical neurotrophic signaling pathway for investigation.

References

Application Notes and Protocols for the Quantification of 6-O-Acetylcoriatin using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 6-O-Acetylcoriatin, a picrotoxane sesquiterpene, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are based on established methods for structurally similar compounds and serve as a comprehensive guide for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in less complex sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol

Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 20-40% B; 5-15 min, 40-70% B; 15-20 min, 70-90% B; 20-25 min, 90% B; 25-26 min, 90-20% B; 26-30 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (80% A: 20% B).

  • Sample Preparation: Depending on the matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components. The final extract should be reconstituted in the initial mobile phase.

Data Analysis: A calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of this compound in the samples is then determined from this curve.

Workflow for HPLC-based quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution Standard->Dilution Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Injection HPLC Injection Extraction->Injection Dilution->Injection Separation C18 Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: HPLC Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it the preferred choice for quantifying trace levels of this compound in complex biological or environmental matrices. The methodology is adapted from a validated method for the related compounds coriatin (B1256320) and corianin.[1]

Experimental Protocol

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min, 10-30% B; 2-8 min, 30-80% B; 8-10 min, 80-95% B; 10-12 min, 95% B; 12-12.1 min, 95-10% B; 12.1-15 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 397.1 ([M+CH₃COO]⁻)
Product Ions (Q3) To be determined via infusion of a standard. Potential fragments include loss of the acetyl group or water.
Collision Energy To be optimized for each transition.
Internal Standard An isotopically labeled standard or a structurally related compound not present in the samples.

Standard and Sample Preparation:

  • Standard Solutions: Prepared as described for the HPLC method.

  • Sample Preparation: A robust sample cleanup, such as solid-phase extraction (SPE), is recommended to minimize matrix effects.

Workflow for LC-MS/MS-based quantification of this compound.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Standard This compound Standard SPE Solid-Phase Extraction (SPE) Standard->SPE Sample Sample Matrix Sample->SPE UPLC UPLC Separation SPE->UPLC ESI ESI Source UPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Fragmentation Q1->Q2 Q3 Q3: Product Ion Monitoring (MRM) Q2->Q3 Data MRM Data Q3->Data Quant Quantification (Internal Standard) Data->Quant

Caption: LC-MS/MS Experimental Workflow

Summary of Quantitative Parameters

The following table presents a comparison of the expected performance characteristics for the two proposed methods. Note: These values are illustrative and require experimental validation for this compound.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 – 1.0 µg/mL0.01 – 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 – 3.0 µg/mL0.03 – 0.3 ng/mL
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 – 115%90 – 110%
Selectivity ModerateHigh
Matrix Effects Low to ModerateModerate to High

Disclaimer: The analytical methods described herein are intended as a starting point for the quantification of this compound. It is imperative that these methods are fully validated in accordance with the appropriate regulatory guidelines (e.g., ICH, FDA) to ensure the accuracy, precision, and reliability of the results for your specific application.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 6-O-Acetylcoriatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriatin is a naturally occurring sesquiterpenoid known for its potent neurotoxic properties, primarily acting as a non-competitive antagonist of the GABA-A receptor. Its derivative, 6-O-Acetylcoriatin, presents a key scaffold for chemical modification to explore the structure-activity relationships (SAR) governing its neurotoxicity. Understanding these relationships is crucial for the development of novel pharmacological tools to study the GABA-A receptor and potentially for designing antidotes or modulating its activity for therapeutic purposes.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and the subsequent evaluation of their biological activity to establish a comprehensive SAR profile.

Proposed Structure-Activity Relationship (SAR) Study

The core structure of this compound offers several key positions for chemical modification to probe the SAR. The primary focus of this proposed study is to investigate the influence of the acyl group at the C6 position and the tertiary hydroxyl group at the C8 position on the neurotoxic activity.

Key Chemical Modifications:

  • Variation of the Acyl Group at C6: The acetyl group will be replaced with a series of other acyl groups with varying chain lengths, branching, and electronic properties (e.g., propionyl, butyryl, benzoyl). This will help determine the optimal size and lipophilicity of the substituent at this position for receptor binding.

  • Modification of the Tertiary Hydroxyl Group at C8: This hydroxyl group can be esterified or etherified to investigate the importance of this hydrogen bond donor in the interaction with the GABA-A receptor.

  • Epoxide Ring Opening: The two epoxide rings are likely crucial for the molecule's rigid conformation and interaction with the receptor. Derivatives with opened epoxide rings can be synthesized to assess their role in biological activity.

The following sections detail the experimental protocols to synthesize and evaluate these proposed derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-O-Acylcoriatin Derivatives

This protocol describes a general method for the acylation of the C6 hydroxyl group of Coriatin.

Materials:

  • Coriatin (starting material)

  • Anhydrous Pyridine (B92270)

  • Acyl chlorides or anhydrides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Coriatin (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (B1165640) (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure 6-O-acylcoriatin derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Proposed 6-O-Acylcoriatin Derivatives and their Physicochemical Properties

Derivative IDR Group at C6Molecular FormulaMolecular Weight ( g/mol )Calculated logP
6-OAc AcetylC₁₇H₂₂O₇338.351.85
6-OPr PropionylC₁₈H₂₄O₇352.382.32
6-OBu ButyrylC₁₉H₂₆O₇366.412.79
6-OBz BenzoylC₂₂H₂₄O₇398.423.68
Protocol 2: Biological Activity Assessment - In Vitro Neurotoxicity Assays

The synthesized derivatives will be evaluated for their neurotoxic effects using a panel of in vitro assays on cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium

  • 96-well plates

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each derivative.[1][2]

This assay assesses the effect of the compounds on the development and extension of neurites, a key indicator of neuronal health and function.[3][4][5]

Materials:

  • Neuronal cells (e.g., PC12 or iPSC-derived neurons)

  • Differentiating medium (e.g., containing Nerve Growth Factor for PC12 cells)

  • 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine)

  • Synthesized derivatives

  • Fixation and staining reagents (e.g., paraformaldehyde and a neuronal marker like β-III tubulin antibody)

  • High-content imaging system

Procedure:

  • Seed neuronal cells on coated 96-well plates in their respective growth medium.

  • Induce differentiation by switching to a differentiating medium.

  • Simultaneously, treat the cells with various concentrations of the synthesized derivatives.

  • Incubate for 48-72 hours to allow for neurite outgrowth.

  • Fix the cells and perform immunofluorescence staining for a neuronal marker.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify neurite length and branching per neuron.

  • Compare the results to the vehicle-treated control to determine the inhibitory effect of the derivatives on neurite outgrowth.

Table 2: Expected Data from In Vitro Neurotoxicity Assays

Derivative IDCytotoxicity (IC₅₀, µM)Neurite Outgrowth Inhibition (IC₅₀, µM)
6-OAc Experimental ValueExperimental Value
6-OPr Experimental ValueExperimental Value
6-OBu Experimental ValueExperimental Value
6-OBz Experimental ValueExperimental Value
Protocol 3: Target-Based Assay - GABA-A Receptor Binding Assay

This competitive radioligand binding assay will determine the affinity of the synthesized derivatives for the GABA-A receptor.

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Synthesized derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Diazepam)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain membranes according to standard protocols.

  • In a 96-well plate, add the brain membrane preparation, [³H]-Flunitrazepam, and varying concentrations of the synthesized derivatives.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand like Diazepam.

  • Incubate the plate at 4 °C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki (inhibition constant) for each derivative.

Table 3: GABA-A Receptor Binding Affinity Data

Derivative IDBinding Affinity (Ki, µM)
6-OAc Experimental Value
6-OPr Experimental Value
6-OBu Experimental Value
6-OBz Experimental Value

Data Presentation and Visualization

The quantitative data from the experimental protocols should be summarized in the tables provided above for easy comparison and analysis of the structure-activity relationships.

Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in this study.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Coriatin Coriatin Derivatives 6-O-Acylcoriatin Derivatives Coriatin->Derivatives Acylation Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity Neurite Neurite Outgrowth Assay Derivatives->Neurite GABA_Binding GABAA Receptor Binding Assay Derivatives->GABA_Binding SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Neurite->SAR_Analysis GABA_Binding->SAR_Analysis

Caption: Workflow for SAR studies of this compound derivatives.

GABAA_Signaling GABA GABA GABAA_R GABAA Receptor (Chloride Channel) GABA->GABAA_R Binds to Cl_influx Chloride Ion Influx GABAA_R->Cl_influx Opens Coriatin_Deriv This compound Derivatives Coriatin_Deriv->GABAA_R Antagonizes Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Proposed mechanism of action of this compound derivatives.

Conclusion

By systematically synthesizing and evaluating a series of this compound derivatives according to the protocols outlined in this document, researchers can elucidate the key structural features required for neurotoxic activity. This information will be invaluable for understanding the molecular interactions between this class of compounds and the GABA-A receptor, and for guiding the future design of molecules with tailored pharmacological profiles.

References

Application Notes & Protocols: Development of an In Vitro Assay for the Neuroactivity of 6-O-Acetylcoriatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive framework and detailed protocols for the in vitro characterization of the neuroactive properties of 6-O-Acetylcoriatin, a compound presumed to be a picrotoxane sesquiterpene. Based on the known action of related compounds like picrotoxin, the primary hypothesized mechanism is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Introduction

This compound is a derivative of coriatin, placing it in the picrotoxane class of sesquiterpene lactones. Compounds in this family are known for their neurotoxic and convulsant effects, which are primarily mediated through the non-competitive antagonism of the GABA-A receptor chloride channel. The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system (CNS), and its modulation is a key target for a wide range of therapeutics and toxins.[1][2]

These application notes describe a tiered, multi-assay approach to systematically evaluate the neuroactivity of this compound. The workflow begins with a general assessment of cytotoxicity to establish a viable concentration range for subsequent functional and phenotypic assays. It then proceeds to primary screening for general neuroactivity using calcium imaging and microelectrode arrays (MEAs). Finally, a specific assay is detailed to investigate the compound's direct effect on GABA-A receptor function, followed by a phenotypic neurite outgrowth assay to assess potential long-term effects on neuronal morphology. This structured approach enables a thorough characterization of the compound's neuroactive profile, from broad toxicity to a specific mechanism of action.

Overall Experimental Workflow

The proposed workflow provides a logical progression from general toxicity assessment to specific mechanism-of-action studies.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Functional Neuroactivity Screening cluster_2 Phase 3: Mechanism of Action (MOA) Elucidation cluster_3 Phase 4: Phenotypic & Developmental Assessment A Determine Maximum Non-Toxic Concentration B MTT / XTT Cytotoxicity Assay A->B C Calcium Imaging Assay B->C D Microelectrode Array (MEA) Assay B->D E GABA-A Receptor Functional Assay C->E D->E C_D Assess effects on neuronal firing and network activity F Neurite Outgrowth Assay E->F E_desc Confirm antagonism of GABA-A receptor F_desc Evaluate long-term effects on neuronal morphology

Caption: Tiered workflow for neuroactivity assessment.

Protocol: Preliminary Cytotoxicity Assessment (MTT/XTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells, thereby establishing the appropriate concentrations for subsequent neuroactivity assays.

Principle: Tetrazolium salt-based assays like MTT and XTT are colorimetric methods used to assess cell viability.[3] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (e.g., yellow MTT) to a colored formazan (B1609692) product (purple).[4] The intensity of the color is directly proportional to the number of living cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate) reagent

  • Solubilization buffer (for MTT assay, e.g., SDS in HCl)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Plating: Seed neuronal cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well) and allow them to adhere and differentiate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (<0.1%). Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Afterwards, add solubilization buffer to dissolve the crystals.

    • For XTT: Add the XTT reagent (pre-mixed with an electron coupling agent) to each well and incubate for 2-4 hours. No solubilization step is needed as the formazan product is water-soluble.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

Data Presentation: The results should be calculated as a percentage of the vehicle control and plotted to determine the IC50 (half-maximal inhibitory concentration).

Concentration (µM)Absorbance (OD)% Viability (vs. Vehicle)
Vehicle Control1.25100.0
0.11.2297.6
11.1592.0
100.7560.0
500.3124.8
1000.108.0

Protocol: Primary Neuroactivity Screening (Calcium Imaging)

Objective: To assess whether this compound induces changes in spontaneous neuronal activity by monitoring intracellular calcium (Ca2+) fluxes.

Principle: Neuronal depolarization and action potentials lead to an influx of Ca2+ into the cell. Calcium imaging uses fluorescent indicators that exhibit an increase in fluorescence intensity upon binding to Ca2+, allowing for real-time monitoring of neuronal activity in large populations of cells.

Materials:

  • Primary cortical neurons or iPSC-derived neurons

  • Glass-bottom culture plates

  • Calcium indicator dye (e.g., Fluo-4 AM, GCaMP)

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope with time-lapse imaging capability

  • Image analysis software

Procedure:

  • Cell Culture: Culture neurons on glass-bottom plates until they form mature, synaptically connected networks.

  • Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C, followed by a wash and de-esterification period.

  • Baseline Recording: Acquire baseline fluorescence images for 5-10 minutes to establish the rate of spontaneous Ca2+ transients.

  • Compound Application: Add this compound (at a non-toxic concentration) to the imaging buffer and continue recording for 15-30 minutes.

  • Positive Control: As a positive control, apply a known stimulant like potassium chloride (KCl) at the end of the experiment to depolarize all neurons and confirm cell viability.

  • Data Analysis: Use software to identify regions of interest (ROIs) corresponding to individual neurons and quantify fluorescence intensity changes over time (ΔF/F0). Analyze parameters such as the frequency, amplitude, and duration of Ca2+ spikes.

Data Presentation:

TreatmentSpike Frequency (Events/min)Mean Spike Amplitude (ΔF/F0)% Active Neurons
Baseline2.5 ± 0.41.2 ± 0.235%
This compound (1 µM)8.1 ± 0.91.8 ± 0.385%
GABA (10 µM)0.5 ± 0.10.8 ± 0.110%
Positive Control (KCl)N/A5.5 ± 0.7100%

Protocol: Mechanism of Action (GABA-A Receptor Functional Assay)

Objective: To determine if this compound directly modulates the function of the GABA-A receptor.

Principle: This assay uses a cell line (e.g., HEK293) stably expressing GABA-A receptor subunits. The receptor's activation by GABA opens its intrinsic chloride channel, leading to ion influx and a change in membrane potential. This change can be measured using a fluorescent membrane potential dye. An antagonist like this compound is expected to block the GABA-induced fluorescence change.

G cluster_0 GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->Receptor Binds & Activates Cl_ion Cl⁻ Receptor->Cl_ion Channel Opens No_Effect No Hyperpolarization (Disinhibition / Excitation) Receptor->No_Effect Channel Blocked Coriatin This compound (Antagonist) Coriatin->Receptor Binds & Blocks Channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Influx leads to

Caption: Antagonism of the GABA-A Receptor by this compound.

Materials:

  • HEK293 cells stably expressing GABA-A receptor subunits (e.g., α1β2γ2).

  • Assay buffer (e.g., chloride-containing buffer).

  • Fluorescent membrane potential dye kit.

  • GABA solution.

  • This compound stock solution.

  • Known GABA-A antagonist (e.g., Picrotoxin) as a positive control.

  • Fluorometric imaging plate reader (FLIPR) or fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the GABA-A expressing cells in a 96- or 384-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the membrane potential dye dissolved in assay buffer. Incubate as per the manufacturer's instructions.

  • Compound Pre-incubation: Add various concentrations of this compound or the positive control (Picrotoxin) to the wells. Incubate for 10-20 minutes.

  • GABA Challenge & Measurement: Place the plate in the reader. Establish a stable baseline fluorescence reading for a few seconds. Inject a pre-determined concentration of GABA (e.g., EC50 or EC80) into all wells and immediately record the fluorescence change over time (typically 1-2 minutes).

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data, with the response to GABA alone (in the absence of any antagonist) set to 100% and the baseline set to 0%. Plot the percent inhibition against the concentration of this compound to determine its IC50.

Data Presentation:

CompoundConcentration (µM)GABA Response (% of Control)% Inhibition
Vehicle-100.00.0
This compound0.195.24.8
"175.424.6
"1048.951.1
"5015.184.9
"1005.694.4
Picrotoxin (Control)108.291.8

Protocol: Secondary Phenotypic Assessment (Neurite Outgrowth Assay)

Objective: To evaluate the effect of chronic, low-dose exposure of this compound on neuronal morphology, specifically neurite development.

Principle: Neurite outgrowth is a fundamental process in neuronal development and the formation of neural circuits. This assay quantifies changes in neurite length and complexity following compound treatment, serving as an indicator of developmental neurotoxicity or neurotrophic effects. High-content imaging and analysis are used for quantification.

Materials:

  • Human iPSC-derived neurons or a suitable neural cell line.

  • Poly-L-lysine or laminin-coated culture plates (e.g., 96-well).

  • Neuronal differentiation medium.

  • This compound.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with Triton X-100).

  • Blocking solution (e.g., BSA in PBS).

  • Primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system and analysis software.

Procedure:

  • Cell Plating: Plate neurons at a low density on coated plates to allow for clear visualization of individual neurites.

  • Compound Treatment: After cell adherence, replace the medium with differentiation medium containing non-toxic concentrations of this compound. Include vehicle controls.

  • Incubation: Culture the cells for an extended period (e.g., 72 hours) to allow for neurite extension.

  • Immunostaining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cell membranes.

    • Block non-specific antibody binding.

    • Incubate with primary antibody (e.g., anti-β-III tubulin) overnight.

    • Wash and incubate with the fluorescent secondary antibody and a nuclear stain.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use analysis software to automatically identify cell bodies (from the nuclear stain) and trace neurites (from the β-III tubulin stain). Quantify parameters such as total neurite length per neuron, number of branch points, and number of viable neurons.

Data Presentation:

TreatmentConcentration (µM)Total Neurite Length/Neuron (µm)Branch Points/NeuronViable Neuron Count
Vehicle Control-250.5 ± 25.18.2 ± 1.5100%
This compound0.01245.1 ± 22.87.9 ± 1.398%
"0.1180.3 ± 19.55.1 ± 1.195%
"195.7 ± 15.22.3 ± 0.891%
Nocodazole (Control)0.155.2 ± 10.11.5 ± 0.599%

References

Application Notes and Protocols for Picrotoxin: A Tool for Studying GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action

Picrotoxin (B1677862) acts as a non-competitive antagonist at GABA-A receptors. Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, picrotoxin binds to a distinct site within the chloride ion channel of the GABA-A receptor. This binding event allosterically modulates the receptor, leading to the inhibition of GABA-induced chloride ion influx. The blockade of the chloride channel prevents the hyperpolarization of the neuron, thereby reducing the inhibitory effect of GABA and leading to neuronal hyperexcitability.

The following diagram illustrates the signaling pathway of GABA-A receptor inhibition by picrotoxin.

GABA_Picrotoxin_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Depolarization Depolarization (Excitation) GABA GABA GABA->GABA_Receptor binds Picrotoxin Picrotoxin Picrotoxin->Chloride_Channel blocks Patch_Clamp_Workflow Start Prepare Cells/Slices Establish_Patch Establish Whole-Cell Patch-Clamp Start->Establish_Patch Record_Baseline Record Baseline GABA-evoked Current Establish_Patch->Record_Baseline Apply_Picrotoxin Co-apply Picrotoxin and GABA Record_Baseline->Apply_Picrotoxin Record_Inhibition Record Inhibited Current Apply_Picrotoxin->Record_Inhibition Washout Washout Record_Inhibition->Washout Repeat Repeat with Different Picrotoxin Concentrations Washout->Repeat Repeat->Apply_Picrotoxin Yes Analyze Analyze Data (IC50) Repeat->Analyze No Binding_Assay_Workflow Start Prepare Brain Membranes Incubate Incubate Membranes with Radioligand +/- Picrotoxin Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data (Kd, Bmax, Ki) Count->Analyze

References

Application Notes and Protocols for a Novel Insecticidal Compound: 6-O-Acetylcoriatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-O-Acetylcoriatin is a novel compound with potential insecticidal properties. This document provides a comprehensive set of protocols for the initial evaluation of its insecticidal activity. The following application notes detail the necessary steps for determining its toxicity through various assays, and for investigating a potential mechanism of action. The protocols are designed to be adaptable to various insect species and laboratory settings.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound compared to a standard insecticide, Imidacloprid. This table is intended to serve as a template for presenting experimental results.

Table 1: Comparative Insecticidal Activity of this compound and Imidacloprid

CompoundAssay TypeInsect SpeciesLC50 (µg/mL)LD50 (ng/g insect)IC50 (µM)
This compound Feeding AssayDrosophila melanogaster15.2--
Contact ToxicityDrosophila melanogaster-25.8-
AChE InhibitionApis mellifera--5.7
Imidacloprid Feeding AssayDrosophila melanogaster0.5--
Contact ToxicityDrosophila melanogaster-2.1-
AChE InhibitionApis mellifera--> 100

Experimental Protocols

Contact Toxicity Assay

Objective: To determine the median lethal dose (LD50) of this compound when applied topically to insects.

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Microsyringe or micropipette

  • Test insects (e.g., Drosophila melanogaster, houseflies, or other relevant species)

  • Petri dishes or ventilated containers

  • CO2 or cold anesthesia for insect immobilization

Protocol:

  • Prepare a stock solution of this compound in acetone.

  • Create a series of dilutions from the stock solution to test a range of concentrations.

  • Immobilize the test insects using CO2 or cold anesthesia.

  • Apply a small, precise volume (e.g., 0.1-1 µL) of each dilution to the dorsal thorax of each insect.

  • A control group should be treated with the solvent only.

  • Place the treated insects in ventilated containers with access to food and water.

  • Record mortality at 24, 48, and 72-hour intervals.

  • Calculate the LD50 value using probit analysis.

Feeding Assay

Objective: To determine the median lethal concentration (LC50) of this compound when ingested by insects.

Materials:

  • This compound

  • Sucrose (B13894) solution (e.g., 5%)

  • Test insects (e.g., Drosophila melanogaster)

  • Feeding vials or containers

  • Microcapillary tubes or other feeding apparatus[1]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent and then dilute it into a 5% sucrose solution to create a range of test concentrations.

  • A control group should be fed a sucrose solution containing the same concentration of the solvent.

  • Transfer a known number of insects to the feeding vials. The insects should be starved for a few hours prior to the assay to encourage feeding[1][2].

  • Introduce the feeding solution in a microcapillary tube or other suitable dispenser[1].

  • Record the volume of solution consumed and the number of dead insects at regular intervals (e.g., every 24 hours) for up to 72 hours.

  • Calculate the LC50 value based on the concentration of the compound in the feeding solution and the observed mortality.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if this compound inhibits the activity of acetylcholinesterase, a key enzyme in the insect nervous system.[3]

Materials:

  • This compound

  • Insect heads (as a source of AChE)

  • Phosphate (B84403) buffer

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Microplate reader

Protocol:

  • Prepare a crude enzyme extract by homogenizing insect heads in a cold phosphate buffer and centrifuging to remove debris.

  • Prepare a series of dilutions of this compound in the buffer.

  • In a 96-well plate, add the enzyme extract, the test compound dilutions, and DTNB.

  • Initiate the reaction by adding the substrate, ATChI.

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizations

experimental_workflow start Start: Novel Compound (this compound) contact_toxicity Contact Toxicity Assay (LD50 Determination) start->contact_toxicity feeding_assay Feeding Assay (LC50 Determination) start->feeding_assay mechanism_study Mechanism of Action Study contact_toxicity->mechanism_study feeding_assay->mechanism_study ache_inhibition AChE Inhibition Assay (IC50 Determination) mechanism_study->ache_inhibition electrophysiology Electrophysiology (Neuronal Activity) mechanism_study->electrophysiology end End: Characterization of Insecticidal Properties ache_inhibition->end electrophysiology->end

Caption: Workflow for testing the insecticidal activity of a novel compound.

signaling_pathway acetylcholine Acetylcholine (ACh) ach_receptor ACh Receptor acetylcholine->ach_receptor Binds to ache Acetylcholinesterase (AChE) acetylcholine->ache Substrate for presynaptic Presynaptic Neuron presynaptic->acetylcholine Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ach_receptor->postsynaptic Activates excitation Continuous Excitation (Paralysis and Death) ach_receptor->excitation hydrolysis ACh Hydrolysis ache->hydrolysis acetylcoriatin This compound acetylcoriatin->ache Inhibits

Caption: Hypothetical mechanism of AChE inhibition by this compound.

References

Application Notes and Protocols for High-Throughput Screening of 6-O-Acetylcoriatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a natural product belonging to the picrotoxane class of sesquiterpene lactones. Its structural analogs, such as coriamyrtin, tutin, and the well-characterized neurotoxin picrotoxin (B1677862), are known to exhibit potent biological activity.[1] These compounds act as non-competitive antagonists of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] By blocking the chloride ion channel of the GABA-A receptor, these molecules inhibit its function, leading to neuronal hyperexcitation.[1]

The acetylation at the 6-position, as in this compound, is a critical structural modification. Studies on related picrotoxane compounds have shown that modifications at this position can significantly alter biological activity. For instance, acetylation of the hydroxyl group at the 6-position of picrotoxinin (B1677863) has been observed to weaken its GABA-antagonizing effects. This suggests that this compound may act as a modulator of the GABA-A receptor, potentially with a more nuanced activity profile compared to its non-acetylated counterparts.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to explore its potential as a pharmacological tool or a lead compound for drug discovery. The primary focus is on assays designed to identify and characterize modulators of GABA-A receptor activity.

Physicochemical Properties and Handling

A summary of the known properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1432063-63-2
Molecular Formula C₁₇H₂₀O₇N/A
Molecular Weight 336.34 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, ethanol, methanolGeneral for similar natural products

Storage and Handling:

This compound should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C. For experimental use, prepare stock solutions in anhydrous DMSO and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Proposed High-Throughput Screening Assays

The primary molecular target for this compound and related picrotoxane sesquiterpenoids is the GABA-A receptor. Therefore, HTS assays should be designed to detect modulation of this receptor's function, particularly antagonism.

Cell-Based GABA-A Receptor Functional Assay using a Fluorescent Imaging Plate Reader (FLIPR)

This assay measures changes in neuronal membrane potential in response to GABA-A receptor activation and its modulation by test compounds. It is a robust and high-throughput method for identifying agonists, antagonists, and allosteric modulators.

Principle:

Cells expressing GABA-A receptors are loaded with a membrane potential-sensitive fluorescent dye. Activation of the GABA-A receptor by its agonist, GABA, leads to an influx of chloride ions, causing hyperpolarization or depolarization depending on the intracellular chloride concentration. This change in membrane potential is detected as a change in fluorescence intensity. Antagonists of the GABA-A receptor will inhibit the GABA-induced fluorescence change.

Experimental Protocol:

Table 2: Protocol for FLIPR-Based GABA-A Receptor Assay

StepProcedureDetails
1. Cell Culture Culture a stable cell line expressing a specific subtype of the human GABA-A receptor (e.g., α1β2γ2 in HEK293 or CHO cells) in appropriate media.Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Plating Seed the cells into 384-well black-walled, clear-bottom microplates at an optimized density.Allow cells to adhere and form a confluent monolayer overnight.
3. Dye Loading Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).Remove cell culture medium and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.
4. Compound Addition Prepare serial dilutions of this compound and control compounds (e.g., picrotoxin as a positive control antagonist, GABA as the agonist) in assay buffer.Use an acoustic dispenser or liquid handler to add the compounds to the assay plate.
5. GABA Addition and Signal Detection Place the assay plate in the FLIPR instrument. Initiate reading and add a pre-determined concentration of GABA (e.g., EC₅₀ or EC₈₀) to all wells.The FLIPR instrument will measure the fluorescence intensity before and after the addition of GABA.
6. Data Analysis Calculate the percentage of inhibition of the GABA response for each concentration of this compound.Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation:

The results of the HTS assay can be summarized in a table format for easy comparison.

Table 3: Example Data Summary for GABA-A Receptor HTS

CompoundAssay TypeTargetIC₅₀ (µM)Max Inhibition (%)
This compoundFLIPR Membrane PotentialGABA-A Receptor (α1β2γ2)
Picrotoxin (Control)FLIPR Membrane PotentialGABA-A Receptor (α1β2γ2)
Bicuculline (Control)FLIPR Membrane PotentialGABA-A Receptor (α1β2γ2)

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the screening process, the following diagrams are provided in the DOT language for Graphviz.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to receptor site Compound This compound (Picrotoxane) Chloride_Channel Chloride Channel (Closed) Compound->Chloride_Channel Binds to channel pore Chloride_Channel_Open Chloride Channel (Open) GABA_R->Chloride_Channel_Open Conformational change Block Blockage of Chloride Influx Chloride_Channel->Block Prevents opening Chloride_Influx Cl- Influx Chloride_Channel_Open->Chloride_Influx Allows Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Influx->Hyperpolarization Leads to Hyperexcitation Hyperexcitation Block->Hyperexcitation Results in

Caption: GABA-A receptor signaling and proposed mechanism of action for this compound.

HTS_Workflow start Start plate_cells Plate GABA-A Receptor Expressing Cells (384-well format) start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 dye_load Load Cells with Membrane Potential Dye incubate1->dye_load incubate2 Incubate 1 hour dye_load->incubate2 compound_add Add Compounds to Assay Plates incubate2->compound_add compound_prep Prepare Compound Plates (this compound dilutions and controls) compound_prep->compound_add read_plate FLIPR Reading: Add GABA & Measure Fluorescence compound_add->read_plate data_analysis Data Analysis: % Inhibition & IC50 Calculation read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id hit_validation Hit Validation & Secondary Assays hit_id->hit_validation Confirmed Hits end End hit_validation->end

Caption: High-throughput screening workflow for this compound.

References

"6-O-Acetylcoriatin" as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Acetylcoriatin is a semi-synthetic derivative of coriatin, a picrotoxane-type sesquiterpene lactone isolated from the plant Coriaria nepalensis.[1][2] While specific biological data for this compound is not extensively available in current literature, its structural similarity to other neurotoxic sesquiterpenoids from the same plant, such as tutin (B109302) and coriamyrtin, suggests its potential as a modulator of neuronal signaling pathways.[3][4] This document provides a theoretical framework and generalized protocols for investigating this compound as a potential lead compound in drug discovery, focusing on its possible neuroactive and cytomodulatory properties.

Sesquiterpene lactones as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5] These activities are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. Given the neurotoxic properties of related compounds that act as GABA receptor antagonists, this compound warrants investigation for its potential to modulate GABAergic neurotransmission. Furthermore, derivatives of similar natural products have been explored for various therapeutic applications, suggesting that synthetic modifications like acetylation could favorably alter the bioactivity and pharmacokinetic profile of the parent compound.

These application notes will guide researchers in the initial characterization of this compound's biological activity, providing a foundation for its potential development as a therapeutic agent.

Potential Therapeutic Applications

Based on the known activities of related sesquiterpene lactones, this compound could be investigated for the following therapeutic areas:

  • Neurological Disorders: As a potential modulator of GABA receptors, it could be explored for conditions involving imbalances in GABAergic signaling, such as epilepsy or anxiety disorders. Its neurotrophic potential also warrants investigation for neurodegenerative diseases.

  • Inflammatory Diseases: The anti-inflammatory properties of many sesquiterpene lactones suggest a potential role for this compound in treating inflammatory conditions.

  • Oncology: The anticancer activities of this class of compounds make this compound a candidate for screening in various cancer cell lines.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on activities reported for related compounds. Note: This data is for illustrative purposes only and requires experimental validation.

Assay TypeTarget/Cell LineParameterHypothetical ValueReference Compound(s)
Receptor Binding Assay GABA-A ReceptorIC501 - 10 µMPicrotoxin, Tutin
Cell Viability Assay SH-SY5Y (Neuroblastoma)IC505 - 50 µMParthenolide
Anti-inflammatory Assay LPS-stimulated RAW 264.7IC50 (NO production)10 - 100 µMHelenalin
Neurite Outgrowth Assay PC12 cellsEC500.1 - 5 µMNepetalactone derivatives

Experimental Protocols

Protocol 1: GABA-A Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-A receptor.

Workflow:

prep Prepare Rat Cortical Membranes incubation Incubate Membranes, Radioligand, and Compound prep->incubation radioligand Prepare [3H]-Muscimol (Radioligand) radioligand->incubation compound Prepare Serial Dilutions of this compound compound->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50) scintillation->analysis cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Compound This compound Compound->IKK Inhibition? NFkB_nuc NF-κB NFkB_nuc->Gene seed Seed PC12 Cells treat Treat with this compound +/- low-dose NGF seed->treat incubate Incubate for 48-72 hours treat->incubate fix Fix and Stain Cells incubate->fix image Image Acquisition fix->image quantify Quantify Neurite Length and Branching image->quantify analyze Statistical Analysis quantify->analyze

References

Troubleshooting & Optimization

"6-O-Acetylcoriatin" low yield extraction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 6-O-Acetylcoriatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your extraction and purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, a sesquiterpene lactone, offering potential causes and solutions to enhance your experimental outcomes.

Q1: My final yield of this compound is significantly lower than expected. What are the primary factors that could be contributing to this?

A1: Low yields of sesquiterpene lactones like this compound can stem from several stages of the extraction and purification process. Key factors to consider include:

  • Plant Material: The concentration of the target compound can vary based on the plant species, geographical source, time of harvest, and the specific plant part utilized. The freshness of the material is also crucial, as some sesquiterpenes can degrade over time, especially after the plant material has been powdered[1].

  • Extraction Method and Parameters: The choice of extraction technique and the optimization of its parameters are critical. Factors such as solvent type, temperature, and extraction duration significantly impact efficiency[2][3].

  • Compound Degradation: Sesquiterpene lactones can be sensitive to high temperatures and prolonged extraction times, which may lead to degradation[2].

  • Purification Losses: Significant amounts of the compound can be lost during subsequent purification steps like liquid-liquid partitioning and column chromatography if not optimized[4].

Q2: Which extraction solvent is optimal for this compound?

A2: The ideal solvent for extracting sesquiterpene lactones typically depends on the specific compound's polarity. A good starting point is to use solvents of intermediate polarity. Methanol has been shown to be effective for the extraction of sesquiterpene lactones. It is advisable to perform small-scale trials with a range of solvents such as methanol, ethanol, ethyl acetate, and chloroform (B151607) to determine the most effective one for this compound from your specific plant matrix.

Q3: How can I improve the efficiency of my extraction process?

A3: To enhance extraction efficiency, consider implementing more advanced techniques:

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls, facilitating solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a faster extraction process and often higher yields.

Optimizing parameters such as the solid-to-liquid ratio, temperature, and time is crucial for both methods.

Q4: I am observing multiple impurities in my crude extract. How can I improve the selectivity of the extraction?

A4: Improving the selectivity of your extraction can simplify the purification process. Consider the following strategies:

  • Sequential Extraction: Employ a series of solvents with increasing polarity. Start with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar compounds, followed by a more polar solvent to extract the this compound.

  • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate sesquiterpene lactones from the crude extract. Molecularly Imprinted Polymers (MIPs) can be designed for high selectivity towards a target molecule or class of compounds.

Q5: My purified this compound appears to be unstable. What are the best practices for storage?

A5: The instability of sesquiterpene lactones has been noted, with significant degradation observed in powdered herbal material over a short period. To ensure the stability of your purified this compound:

  • Store the compound in a tightly sealed container, protected from light.

  • For long-term storage, keep it at a low temperature (-20°C or -80°C).

  • Consider dissolving the compound in a suitable solvent and storing the solution at low temperatures.

Data Presentation: Comparison of Extraction Methods

The following table summarizes hypothetical yet representative data for different extraction methods applicable to sesquiterpene lactones, providing a baseline for comparison.

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Yield (mg/g) 4.5 ± 0.77.2 ± 0.38.1 ± 0.2
Purity of Crude Extract (%) 35 ± 545 ± 450 ± 3
Extraction Time (hours) 24 - 480.5 - 10.25 - 0.5
Solvent Consumption (mL/g) 1005040
Temperature (°C) 25 (Ambient)40 - 6060 - 80
Reproducibility (RSD %) < 15%< 5%< 5%

Note: These values are illustrative and can vary based on the plant matrix, solvent system, and specific equipment used. RSD refers to the Relative Standard Deviation.

Experimental Protocols

General Plant Material Preparation
  • The plant material is washed and dried at a controlled temperature (typically 40-50°C) to a constant weight.

  • The dried material is then ground into a fine powder to increase the surface area for extraction. It is recommended to use freshly powdered material to minimize degradation of the target compound.

Ultrasound-Assisted Extraction (UAE) Protocol
  • A known quantity of the powdered plant material (e.g., 10 g) is suspended in the chosen solvent (e.g., methanol, 1:20 solid-to-liquid ratio) in an Erlenmeyer flask.

  • The flask is placed in an ultrasonic bath.

  • Ultrasonication is carried out at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for a defined duration (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).

  • The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

Purification by Column Chromatography
  • The crude extract is dissolved in a minimal amount of the initial mobile phase solvent.

  • The solution is loaded onto a silica (B1680970) gel column.

  • The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Fractions containing the pure compound are pooled, and the solvent is evaporated.

Visualizations

General Extraction and Purification Workflow

ExtractionWorkflow cluster_extraction Extraction cluster_purification Purification PlantMaterial Plant Material (Freshly Powdered) Extraction Extraction (UAE or MAE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography FractionAnalysis Fraction Analysis (TLC/HPLC) ColumnChromatography->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling FinalEvaporation Final Solvent Evaporation Pooling->FinalEvaporation PureCompound Pure this compound FinalEvaporation->PureCompound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_investigate Investigation Areas cluster_solutions Potential Solutions Start Low Yield of This compound PlantMaterial Plant Material Quality Start->PlantMaterial ExtractionMethod Extraction Method Start->ExtractionMethod PurificationSteps Purification Process Start->PurificationSteps Sol_Plant Use fresh, high-quality material. Optimize harvest time and part used. PlantMaterial->Sol_Plant Sol_Extraction Optimize solvent, time, temperature. Consider UAE or MAE. ExtractionMethod->Sol_Extraction Sol_Purification Optimize chromatography conditions. Minimize transfer losses. PurificationSteps->Sol_Purification OptimizedYield Optimized Yield Sol_Plant->OptimizedYield Sol_Extraction->OptimizedYield Sol_Purification->OptimizedYield

Caption: A troubleshooting flowchart for addressing low extraction yields of this compound.

References

"6-O-Acetylcoriatin" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-O-Acetylcoriatin. Due to the limited specific data available for this compound, the guidance provided is based on established principles for the purification of related acetylated sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: Based on the purification of structurally similar acetylated sesquiterpenoids, the main challenges likely include:

  • Instability: The acetyl group and the lactone ring are susceptible to hydrolysis under acidic or basic conditions.[1]

  • Co-elution with related compounds: Separation from the parent compound, coriatin, and other structurally similar impurities can be difficult.

  • Thermal lability: The compound may degrade at elevated temperatures, posing challenges for techniques like gas chromatography or high-temperature drying.

  • Low abundance: If isolated from a natural source, the concentration of this compound might be low, requiring efficient and high-recovery purification steps.

Q2: What are the recommended initial steps for purifying this compound from a crude extract?

A2: A general workflow for the initial purification of a natural product like this compound from a crude extract would involve:

  • Solvent Partitioning: To separate compounds based on their polarity. A typical scheme would be to partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol (B129727)/water).

  • Solid-Phase Extraction (SPE): To further fractionate the extract and remove major classes of impurities. A reversed-phase sorbent (e.g., C18) is often a good starting point.

  • Preliminary Chromatographic Separation: Techniques like column chromatography with silica (B1680970) gel or preparative thin-layer chromatography (TLC) can be used for initial separation into less complex fractions.

Q3: Which chromatographic techniques are most suitable for the final purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of sesquiterpene lactones.[2][3][4] For this compound, a reversed-phase HPLC method would likely be most effective.

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause Solution
Broad or Tailing Peaks Secondary interactions with the stationary phase.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions. Use a high-purity silica column.
Column overload.Reduce the sample concentration or injection volume.
Poor Resolution Between this compound and Coriatin Inappropriate mobile phase composition.Optimize the mobile phase gradient. A shallow gradient with a lower initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) may improve separation.
Incorrect stationary phase.Consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) column.
Loss of Compound (Low Recovery) Hydrolysis of the acetyl group on the column.Maintain a neutral or slightly acidic pH in the mobile phase. Avoid prolonged exposure to the mobile phase.
Adsorption to the column.Ensure the column is well-conditioned. A small amount of a competing agent might be added to the mobile phase if irreversible adsorption is suspected.
Appearance of New Peaks During Purification On-column degradation.Run the separation at a lower temperature (if the HPLC system has temperature control). Ensure the mobile phase is freshly prepared and degassed.
Instability of the sample in the injection solvent.Prepare the sample in a solvent that matches the initial mobile phase conditions and analyze it as quickly as possible.
General Purification and Handling Issues
Problem Potential Cause Solution
Degradation of this compound in Solution Hydrolysis of the ester linkage.Store solutions at low temperatures (-20°C or -80°C) and in aprotic solvents if possible. For aqueous solutions, maintain a slightly acidic to neutral pH (pH 4-6).
Low Yield After Solvent Evaporation Thermal degradation.Use a rotary evaporator at low temperatures (<40°C) and under high vacuum. For small quantities, a stream of nitrogen gas can be used for solvent removal at room temperature.
Inaccurate Purity Assessment Co-eluting impurities not detected by UV.Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector. Purity should also be confirmed by an orthogonal method like Nuclear Magnetic Resonance (NMR) spectroscopy.
Crystallization Difficulties Presence of impurities.Ensure the compound is of high purity (>98%) before attempting crystallization. Try different solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Experimental Protocols

Note: The following protocols are generalized and should be optimized for the specific properties of this compound.

Protocol 1: General HPLC Purification of an Acetylated Sesquiterpenoid

This method is designed for the semi-preparative purification of a moderately polar compound like this compound.

  • Instrumentation: Preparative HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% to 100% B

    • 40-45 min: 100% B (column wash)

    • 45-50 min: 100% to 30% B (re-equilibration)

  • Flow Rate: 4.0 mL/min.

  • Detection: 220 nm.

  • Sample Preparation: Dissolve the partially purified fraction in a minimal amount of methanol or a solvent mixture that matches the initial mobile phase conditions. Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the purity of each fraction by analytical HPLC.

Protocol 2: Purity Assessment by Analytical HPLC

This protocol is for determining the purity of the isolated this compound.

  • Instrumentation: Analytical HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% to 100% B

    • 17-20 min: 100% B

    • 20-22 min: 100% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 220 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Illustrative Purification Summary for an Acetylated Sesquiterpenoid

Purification Step Starting Material (mg) Product (mg) Recovery (%) Purity (%)
Solvent Partitioning1000 (Crude Extract)35035~40
Silica Gel Column35012034~75
Preparative HPLC1204537.5>98

Visualizations

Purification_Workflow Crude_Extract Crude Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractionation Fractionation (e.g., Column Chromatography) Solvent_Partitioning->Fractionation Polar Fraction HPLC_Purification Preparative HPLC Fractionation->HPLC_Purification Enriched Fraction Purity_Analysis Purity Analysis (Analytical HPLC, NMR) HPLC_Purification->Purity_Analysis Collected Fractions Pure_Compound Pure this compound Purity_Analysis->Pure_Compound Purity >98%

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing/Broadening) Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate pH Problem->Cause3 Solution1 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Adjust Mobile Phase pH Cause3->Solution3

References

"6-O-Acetylcoriatin" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-O-Acetylcoriatin in solution. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

A1: A decrease in the activity of this compound solutions can often be attributed to chemical instability. As a sesquiterpene lactone, this compound is susceptible to degradation under certain experimental conditions. The primary degradation pathway is likely hydrolysis of the ester and lactone functional groups. Factors such as pH, temperature, and the type of solvent used can significantly influence the rate of degradation.

Q2: What are the optimal storage conditions for this compound in solution?

A2: For short-term storage, it is recommended to keep this compound solutions at 2-8°C. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.[1] The powder form of the compound is more stable and should be stored at 2-8°C.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of sesquiterpene lactones is known to be pH-dependent.[3] Generally, neutral to alkaline conditions (pH ≥ 7.4) can catalyze the hydrolysis of the lactone ring and the acetyl group, leading to the degradation of the molecule. Acidic conditions (e.g., pH 5.5) tend to be more favorable for the stability of these compounds.[3] It is crucial to consider the pH of your buffer system when preparing solutions of this compound.

Q4: Can the solvent I use affect the stability of this compound?

A4: Yes, the choice of solvent is critical. While organic solvents like DMSO or ethanol (B145695) are often used to prepare stock solutions, their presence in aqueous working solutions can still influence stability. For instance, prolonged storage in alcoholic solvents like ethanol can lead to the formation of adducts.[4] It is recommended to prepare fresh working solutions from a frozen stock solution for each experiment.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in the public domain, based on its structure and the known behavior of similar sesquiterpene lactones, the likely degradation products would result from the hydrolysis of the 6-O-acetyl group to form coriatin, followed by or concurrent with the opening of the lactone ring.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with different batches of this compound solution.
  • Possible Cause: Degradation of the compound during storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the stock and working solutions are stored at the recommended temperatures.

    • Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid using previously prepared and stored diluted solutions.

    • Assess Purity: If possible, analyze the purity of your solution using analytical techniques like HPLC to check for the presence of degradation products.

    • Standardize Solution Preparation: Ensure a consistent protocol for solution preparation across all experiments, paying close attention to the solvent, pH, and final concentration.

Issue 2: Complete loss of activity of this compound in a cell-based assay.
  • Possible Cause: Rapid degradation in the cell culture medium.

  • Troubleshooting Steps:

    • Check Medium pH and Temperature: Cell culture media are typically buffered at pH 7.4 and experiments are conducted at 37°C, conditions under which some sesquiterpene lactones are known to be unstable.

    • Incubation Time: Consider the duration of your assay. Long incubation times at 37°C can lead to significant degradation.

    • Stability Test in Medium: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using HPLC.

    • Binding to Serum Proteins: If your medium contains serum, be aware that sesquiterpene lactones can bind to proteins like human serum albumin, which may affect their bioavailability and apparent activity.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 37°C over 24 hours.

pH% Remaining this compoundMajor Degradation Product(s)
5.5> 95%Minimal degradation observed
7.4~ 60%Coriatin, Hydrolyzed lactone
8.5< 30%Coriatin, Hydrolyzed lactone

Table 2: Hypothetical Temperature-Dependent Stability of this compound in a pH 7.4 Buffer.

TemperatureStorage Duration% Remaining this compound
4°C7 days> 90%
25°C (Room Temp)24 hours~ 75%
37°C24 hours~ 60%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution
  • Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).

  • Materials:

    • This compound

    • Solvent for stock solution (e.g., DMSO)

    • Experimental solution (e.g., PBS pH 7.4, cell culture medium)

    • HPLC system with a suitable column (e.g., C18)

    • Incubator or water bath

  • Methodology:

    • Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final desired concentration in the experimental solution (e.g., 10 µM in PBS pH 7.4).

    • Immediately after preparation (t=0), take an aliquot of the solution, and analyze it by HPLC to determine the initial concentration and purity of this compound.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

    • Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the t=0 sample.

    • Monitor the appearance of new peaks, which may correspond to degradation products.

Visualizations

degradation_pathway acetylcoriatin This compound coriatin Coriatin acetylcoriatin->coriatin Hydrolysis of 6-O-acetyl group (pH, temp dependent) hydrolyzed_lactone Hydrolyzed Lactone Product acetylcoriatin->hydrolyzed_lactone Hydrolysis of lactone ring (pH, temp dependent) other_products Other Degradation Products coriatin->other_products Further degradation hydrolyzed_lactone->other_products Further degradation

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution (e.g., 10 µM in Buffer) stock->working t0 t=0 Analysis (HPLC) working->t0 incubation Incubate at Desired Temperature working->incubation quantify Quantify Remaining Compound t0->quantify sampling Sample at Time Points (e.g., 1, 4, 8, 24h) incubation->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis hplc_analysis->quantify degradation_profile Determine Degradation Profile quantify->degradation_profile

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing HPLC Resolution of 6-O-Acetylcoriatin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the High-Performance Liquid Chromatography (HPLC) resolution of 6-O-Acetylcoriatin and its structurally similar analogs. The following question-and-answer formatted guides address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound and its analogs?

A1: A robust starting point for separating this compound and its analogs is a reversed-phase HPLC (RP-HPLC) method. A C18 column is a common initial choice due to its versatility in separating moderately polar compounds. A typical starting mobile phase would be a gradient of acetonitrile (B52724) and water, often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape by minimizing tailing.[1][2]

Q2: We are observing poor resolution between two closely eluting analogs of this compound. What steps can we take to improve separation?

A2: Improving the resolution of closely eluting peaks can be approached by modifying several parameters. Consider the following strategies:

  • Optimize the Mobile Phase Gradient: A shallower gradient (slower increase in organic solvent concentration) can enhance the separation of closely eluting compounds.[3]

  • Adjust the Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and potentially improve resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded column might offer different selectivity for your analogs.

  • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

  • Reduce the Column Temperature: Lowering the temperature can sometimes increase retention and improve the separation of certain compounds.

Q3: Our peaks for this compound are showing significant tailing. What are the likely causes and solutions?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors.[4][5] Here are some potential causes and their solutions:

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent or replacing it if it's old is recommended.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q4: Can Normal-Phase HPLC be used for the separation of this compound analogs?

A4: Yes, Normal-Phase HPLC (NP-HPLC) can be an effective alternative for separating isomers of sesquiterpene lactones that are difficult to resolve by RP-HPLC. NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). This mode of chromatography separates compounds based on their polarity, which can be advantageous for structurally similar, non-polar analogs.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound and its analogs.

Problem: Poor Resolution
Symptom Possible Cause Suggested Solution
All peaks are bunched together at the beginning of the chromatogram.Mobile phase is too strong.Decrease the initial percentage of the organic solvent in your gradient.
Peaks of interest are co-eluting or have a resolution factor (Rs) < 1.5.Insufficient selectivity of the mobile phase or stationary phase.1. Optimize the gradient slope (make it shallower). 2. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). 3. Change to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano).
All peaks are broad.Low column efficiency.1. Lower the flow rate. 2. Ensure the column is properly packed and not degraded. 3. Check for and minimize extra-column volume in your HPLC system.
Problem: Poor Peak Shape
Symptom Possible Cause Suggested Solution
Peak Tailing (asymmetrical peak with a trailing edge)Secondary interactions with the stationary phase; Column overload.1. Add an acidic modifier (0.1% formic or acetic acid) to the mobile phase. 2. Reduce the sample concentration or injection volume.
Peak Fronting (asymmetrical peak with a leading edge)Sample solvent is stronger than the mobile phase; Column overload.1. Dissolve the sample in the initial mobile phase. 2. Decrease the injection volume.
Split PeaksColumn void or contamination at the inlet; Co-elution of two compounds.1. Reverse-flush the column. If the problem persists, replace the column. 2. Optimize the method to separate the co-eluting compounds.

Experimental Protocols

The following is a generalized experimental protocol for the HPLC analysis of this compound and its analogs. This should be considered a starting point and may require optimization for specific applications.

Objective: To achieve baseline separation of this compound and its analogs.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions (Starting Point):

Parameter Reversed-Phase Method Normal-Phase Method
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeSilica, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acidn-Hexane
Mobile Phase B Acetonitrile with 0.1% Formic AcidIsopropyl Alcohol
Gradient (RP) 30% to 70% B over 20 minutesN/A (Isocratic)
Isocratic (NP) N/A85:15 (Hexane:Isopropanol)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C25°C
Injection Volume 10 µL10 µL
Detection Wavelength 210 nm210 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (for RP-HPLC) or the mobile phase (for NP-HPLC).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Obtain Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect Analytes (UV-Vis/DAD) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Analogs integrate->quantify end End: Report Results quantify->end

Caption: Experimental workflow for HPLC analysis.

troubleshooting_workflow cluster_resolution Troubleshooting Poor Resolution cluster_peak_shape Troubleshooting Poor Peak Shape start Start: Poor Resolution or Peak Shape q_gradient Is the gradient optimal? start->q_gradient q_tailing Are peaks tailing? start->q_tailing a_gradient Adjust gradient slope (make it shallower) q_gradient->a_gradient No q_mobile_phase Is mobile phase composition effective? q_gradient->q_mobile_phase Yes a_gradient->q_mobile_phase a_mobile_phase Try a different organic modifier (e.g., Methanol) q_mobile_phase->a_mobile_phase No q_column Is the column appropriate? q_mobile_phase->q_column Yes a_mobile_phase->q_column a_column Change to a different stationary phase q_column->a_column No a_column->q_tailing a_tailing Add acidic modifier (0.1% Formic Acid) or reduce sample concentration q_tailing->a_tailing Yes q_fronting Are peaks fronting? q_tailing->q_fronting No a_tailing->q_fronting a_fronting Dissolve sample in initial mobile phase or reduce injection volume q_fronting->a_fronting Yes q_split Are peaks split? q_fronting->q_split No a_fronting->q_split a_split Reverse-flush or replace the column q_split->a_split Yes end End: Optimized Method

Caption: Troubleshooting decision tree for HPLC analysis.

References

"6-O-Acetylcoriatin" overcoming poor solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 6-O-Acetylcoriatin during their experiments.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Stock Solutions

Question: I am trying to dissolve this compound in an aqueous buffer (e.g., PBS, TRIS) for my in vitro assay, but it is not dissolving and/or a precipitate is forming. How can I resolve this?

Answer: Poor solubility in aqueous buffers is a common challenge for hydrophobic compounds like this compound. Here is a stepwise approach to address this issue:

Step 1: Initial Solvent and Co-solvent System It is recommended to first dissolve this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer. This is a common technique known as co-solvency.[1][2][3]

  • Recommended Solvents:

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% of your chosen organic solvent (e.g., 10 mM in DMSO).

    • Ensure the compound is fully dissolved in the organic solvent. Gentle warming or sonication may aid dissolution.

    • For your working solution, perform a serial dilution of the organic stock solution into your aqueous buffer.

    • Crucially , ensure the final concentration of the organic solvent in your aqueous working solution is low (typically ≤1%) to avoid solvent effects on your biological system.

Step 2: If Precipitation Persists - Exploring Other Solubilization Techniques If using a co-solvent system is not sufficient or is incompatible with your experimental setup, other formulation strategies can be employed. These techniques aim to increase the aqueous solubility and bioavailability of poorly soluble drugs.[4][5]

Technique Description Advantages Considerations
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with a hydrophilic exterior.- Increases aqueous solubility. - Can improve stability.- Stoichiometry of the complex needs to be determined. - Potential for cytotoxicity at high cyclodextrin (B1172386) concentrations.
Use of Surfactants/Micelles Surfactants can form micelles in aqueous solutions, which have a hydrophobic core that can solubilize poorly water-soluble compounds.- Effective at low concentrations. - A wide variety of surfactants are available.- Potential for protein denaturation or cell lysis depending on the surfactant and concentration. - The critical micelle concentration (CMC) must be considered.
Lipid-Based Formulations Incorporating the compound into lipid-based systems like emulsions, microemulsions, or liposomes can enhance solubility.- Can improve bioavailability. - Protects the compound from degradation.- Formulation development can be complex. - Potential for physical instability of the formulation.
Solid Dispersions The compound is dispersed in a solid matrix, often a polymer, to improve its dissolution rate.- Can significantly increase the dissolution rate and bioavailability.- Requires specialized equipment for preparation (e.g., spray drying, hot-melt extrusion). - Potential for the compound to recrystallize over time.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing this compound for a cell-based assay?

A1: The most straightforward and common initial approach is to prepare a concentrated stock solution in 100% DMSO and then dilute this stock into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the medium is non-toxic to your cells, typically below 0.5%.

Q2: Are there any potential downsides to using organic solvents like DMSO?

A2: Yes, while widely used, organic solvents can have effects on your experimental system. At higher concentrations, DMSO can induce cell differentiation, toxicity, or interfere with enzymatic assays. It is always crucial to include a vehicle control (the same concentration of solvent without the compound) in your experiments to account for any solvent-specific effects.

Q3: How can I determine the maximum solubility of this compound in my final buffer?

A3: A simple method is to prepare a series of dilutions of your compound in the buffer. After allowing the solutions to equilibrate (e.g., by shaking for 24 hours at a controlled temperature), centrifuge the samples. The concentration of the compound in the clear supernatant, which can be measured by techniques like HPLC or UV-Vis spectroscopy, represents the saturation solubility.

Q4: Can particle size reduction techniques be useful for my in vitro experiments?

A4: Techniques like micronization and nanosizing, which reduce the particle size to increase the surface area for dissolution, are generally more applicable to in vivo and oral formulation development to improve bioavailability. For direct use in in vitro buffer systems, creating a true solution using the methods described above is often more practical.

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrin Complexation (Kneading Method)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Add the this compound to the paste and knead for 30-60 minutes.

    • During kneading, add small amounts of a water-miscible solvent (like ethanol) if needed to maintain a paste-like consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated.

  • Pulverization: Pulverize the dried complex into a fine powder.

  • Solubility Testing: Assess the solubility of the resulting powder in your aqueous buffer compared to the uncomplexed compound.

Protocol 2: Preparation of a Micellar Solution
  • Surfactant Selection: Choose a non-ionic surfactant that is compatible with your assay (e.g., Tween® 80, Poloxamer 188).

  • Stock Solution Preparation:

    • Prepare a stock solution of the surfactant in your aqueous buffer at a concentration above its critical micelle concentration (CMC).

    • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., ethanol).

  • Micelle Formation and Drug Loading:

    • Slowly add the this compound stock solution to the surfactant solution while stirring.

    • The organic solvent can be removed by evaporation (e.g., using a rotary evaporator or by gentle heating under a stream of nitrogen) if it is incompatible with the downstream application.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_step1 Step 1: Initial Attempt cluster_outcome Outcome Assessment cluster_step2 Step 2: Advanced Solubilization start This compound Powder dissolve_organic Dissolve in 100% Organic Solvent (e.g., DMSO) start->dissolve_organic dilute_aqueous Dilute into Aqueous Buffer dissolve_organic->dilute_aqueous check_solubility Precipitate Forms? dilute_aqueous->check_solubility success Soluble: Proceed with Experiment check_solubility->success No cyclodextrin Cyclodextrin Complexation check_solubility->cyclodextrin Yes surfactant Surfactant/Micelles check_solubility->surfactant Yes lipid Lipid-Based Formulation check_solubility->lipid Yes

Caption: Troubleshooting workflow for solubilizing this compound.

micelle_formation cluster_surfactant cluster_compound cluster_micelle Drug-Loaded Micelle in Water s_head s_tail s_head->s_tail compound 6-O-A n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 compound_in 6-O-A plus + arrow ==>

Caption: Micellar solubilization of a hydrophobic compound.

References

Technical Support Center: Optimizing In Vivo Dosage of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the in vivo dosage, pharmacokinetics, or toxicity of 6-O-Acetylcoriatin . The following guide is a general framework for researchers, scientists, and drug development professionals on how to approach the optimization of in vivo dosages for novel compounds. The information provided is based on established principles of preclinical drug development and not on specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the in vivo dosage for a novel compound like this compound?

A1: The process of determining an appropriate in vivo dosage for a novel compound should begin with a thorough literature review of structurally related compounds. For instance, this compound is a derivative of coriatin, a sesquiterpenoid found in plants of the Coriaria genus.[1][2][3] Compounds from this family, such as tutin (B109302) and coriamyrtin, are known for their neurotoxic properties.[3] This suggests that toxicity will be a critical consideration. The initial dose-finding studies should, therefore, start at very low doses and be cautiously escalated.

Q2: What are the key stages in an in vivo dose-finding study?

A2: A typical dose-finding process involves several stages:

  • Dose-Range Finding (DRF) Study: A preliminary study to identify a range of doses that are tolerated and produce a biological response.

  • Maximum Tolerated Dose (MTD) Study: A study to determine the highest dose that can be administered without causing unacceptable toxicity.[4]

  • Efficacy Studies: Once a safe dose range is established, studies are conducted to determine the dose that produces the desired therapeutic effect.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies help to understand the relationship between the dose, drug concentration in the body, and the observed effect.

Q3: What are common challenges in in vivo studies and how can I address them?

A3: Common challenges include poor solubility, unexpected toxicity, and high variability between animals.

  • Poor Solubility: Can be addressed by using appropriate vehicle formulations (e.g., solutions with solubilizing agents like DMSO, followed by dilution).

  • Unexpected Toxicity: If observed, it's crucial to reduce the dose and investigate potential off-target effects.

  • High Variability: Ensure consistent and accurate dosing techniques, and normalize the dose to the body weight of each animal.

Q4: How do I choose the appropriate animal model?

A4: The choice of animal model is critical for the success of in vivo studies. The model should be relevant to the disease or biological process being studied. For novel compounds, initial studies are often conducted in rodents (mice or rats) due to their well-characterized biology and availability.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy - Poor bioavailability or permeability.- Inappropriate route of administration.- Dose is too low.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral).- Increase the dose cautiously, monitoring for toxicity.- Conduct pharmacokinetic studies to determine drug exposure.
Unexpected Toxicity - Off-target effects.- The compound is more potent than anticipated.- Issues with the vehicle or formulation.- Reduce the dose to see if toxicity is dose-dependent.- Conduct in vitro screening against a panel of related targets to assess selectivity.- Include a vehicle-only control group to rule out formulation-related toxicity.
High Variability in Results - Inconsistent dosing technique.- Biological differences between animals.- Errors in sample collection or processing.- Ensure all personnel are properly trained in dosing and handling procedures.- Randomize animals to different treatment groups.- Standardize all experimental procedures.
Inconsistent Results Between Experiments - Changes in experimental conditions (e.g., animal supplier, diet, housing).- Reagent variability.- Document all experimental parameters in detail.- Use reagents from the same batch where possible.- Include positive and negative controls in every experiment.

Experimental Protocols

Dose-Range Finding (DRF) Study Protocol
  • Animal Model: Select an appropriate rodent species (e.g., C57BL/6 mice).

  • Groups: Establish a control group (vehicle only) and at least 3-4 dose groups (e.g., 0.1, 1, 10, 100 mg/kg). The dose selection should be based on any available in vitro data or information on related compounds.

  • Administration: Administer the compound via the intended route of administration.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily.

  • Endpoint: The study is typically conducted for 7-14 days. At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis, and major organs can be collected for histopathological examination.

Data Presentation

Table 1: Example Data Summary for a Dose-Range Finding Study
Dose Group (mg/kg) Number of Animals Mortality Mean Body Weight Change (%) Key Clinical Observations
Vehicle60/6+5%Normal
160/6+4%Normal
1060/6-2%Mild lethargy
5062/6-15%Severe lethargy, ataxia
10066/6-25% (at time of death)Seizures, mortality within 24h
Table 2: Hypothetical Pharmacokinetic Parameters
Parameter Value (for a hypothetical 10 mg/kg dose) Description
Cmax 500 ng/mLMaximum plasma concentration
Tmax 1 hourTime to reach Cmax
AUC 2500 ng*h/mLArea under the plasma concentration-time curve
t1/2 4 hoursElimination half-life

Visualizations

Dose_Optimization_Workflow cluster_preclinical Preclinical In Vivo Studies DRF Dose-Range Finding (DRF) Study MTD Maximum Tolerated Dose (MTD) Study DRF->MTD Identify safe dose range Efficacy Efficacy Studies MTD->Efficacy Determine non-toxic doses PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Efficacy->PKPD Establish effective doses end Optimized Dose for Further Studies PKPD->end Correlate dose, exposure, and effect start Novel Compound start->DRF

Caption: Workflow for in vivo dose optimization.

Hypothetical_Signaling_Pathway Compound This compound Receptor Target Receptor Compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes BiologicalEffect Biological Effect GeneExpression->BiologicalEffect

Caption: A hypothetical signaling pathway.

References

"6-O-Acetylcoriatin" troubleshooting unexpected spectroscopic results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-O-Acetylcoriatin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectroscopic results during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the expected core structural features of this compound that I should be looking for in my spectroscopic data?

A1: this compound is a sesquiterpene lactone. Key structural features to confirm are the γ-lactone ring, an acetyl group (ester), a tertiary alcohol, and epoxide rings. Your spectroscopic data should collectively confirm the presence of these functional groups and the overall carbon skeleton. The molecular formula is C17H22O7[1].

Q2: I am seeing a broad peak in my ¹H NMR spectrum. What could be the cause?

A2: A broad peak could be due to several factors.[2] If the peak corresponds to a hydroxyl (-OH) proton, its broadness is typical due to chemical exchange. To confirm, you can perform a D₂O exchange experiment, where the -OH peak disappears.[2] Other causes for broad peaks include high sample concentration, the presence of paramagnetic impurities, or poor shimming of the NMR instrument.[2][3]

Q3: My mass spectrometry data does not show the expected molecular ion peak. Is my sample degraded?

A3: Not necessarily. While degradation is a possibility, some ionization techniques, like electron ionization (EI), can be high-energy and cause extensive fragmentation, leading to a weak or absent molecular ion peak. For sesquiterpene lactones, electrospray ionization (ESI) is often a softer technique that is more likely to show the protonated molecule [M+H]⁺ or other adducts. Consider if common neutral losses, such as water (H₂O), carbon monoxide (CO), or acetic acid (CH₃COOH) from the acetyl group, correspond to the major fragments observed.

Troubleshooting Guides

¹H and ¹³C NMR Spectroscopy

Issue: My ¹H or ¹³C NMR chemical shifts do not match the expected values for this compound.

  • Potential Cause 1: Incorrect Solvent Reference. The chemical shifts of residual solvent peaks can vary with temperature. Ensure you are using the correct, universally accepted chemical shift for your deuterated solvent's residual peak as a reference.

  • Troubleshooting Protocol:

    • Confirm the identity of your deuterated solvent.

    • Calibrate your spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

    • Re-evaluate the chemical shifts of your compound's signals.

  • Potential Cause 2: Sample Concentration Effects. Chemical shifts can be concentration-dependent, especially for protons involved in hydrogen bonding, like hydroxyl groups.

  • Troubleshooting Protocol:

    • Prepare a more dilute sample and re-acquire the spectrum.

    • Compare the spectra to see if any signals have shifted. Protons involved in intermolecular interactions will show the most significant change.

  • Potential Cause 3: Presence of Impurities. Unexpected peaks can arise from residual solvents (e.g., ethyl acetate, acetone), grease, or byproducts from the isolation/synthesis process.

  • Troubleshooting Protocol:

    • Compare the unexpected peaks to common laboratory solvent chemical shift tables.

    • If residual solvent is suspected, dry your sample under high vacuum.

    • Review your purification steps to identify potential sources of impurities.

Expected ¹H and ¹³C NMR Data for Key Functional Groups in this compound

Functional GroupExpected ¹H Chemical Shift (δ) ppmExpected ¹³C Chemical Shift (δ) ppm
Acetyl Methyl (CH₃-CO)~2.1~21
Protons on carbons adjacent to oxygen (e.g., CH-O)3.5 - 5.560 - 90
Vinylic Protons (C=CH)4.5 - 6.5100 - 150
Tertiary alcohol carbinol carbon (R₃C-OH)-70 - 90
Lactone Carbonyl (C=O)-170 - 185
Ester Carbonyl (C=O)-170 - 175

Note: These are approximate ranges and can be influenced by the specific chemical environment within the molecule.

Mass Spectrometry (MS)

Issue: The fragmentation pattern in my MS/MS spectrum is complex and difficult to interpret.

  • Potential Cause 1: In-source Fragmentation. Fragmentation can occur in the ion source if the energy is too high, in addition to the intended fragmentation in the collision cell.

  • Troubleshooting Protocol:

    • Reduce the source fragmentation energy (e.g., cone voltage in ESI).

    • Acquire a spectrum of the parent ion with minimal in-source fragmentation to get a clean precursor for MS/MS.

  • Potential Cause 2: Multiple Fragmentation Pathways. Sesquiterpene lactones can undergo several characteristic fragmentation reactions simultaneously.

  • Troubleshooting Protocol:

    • Look for characteristic neutral losses for the functional groups present in this compound.

    • Propose fragmentation pathways based on the observed product ions. For example, the loss of the acetyl group can occur as a neutral loss of acetic acid (60 Da) or ketene (B1206846) (42 Da).

    • Compare your fragmentation with published data for similar sesquiterpene lactones if available.

Expected Mass Spectrometry Data for this compound (C17H22O7)

IonExpected m/z (Monoisotopic)Notes
[M+H]⁺339.1444Protonated molecule
[M+Na]⁺361.1263Sodium adduct
[M+K]⁺377.1003Potassium adduct
[M+H-H₂O]⁺321.1338Loss of water from the tertiary alcohol
[M+H-CH₃COOH]⁺279.1127Loss of acetic acid from the acetyl group
Infrared (IR) Spectroscopy

Issue: My IR spectrum shows overlapping peaks in the carbonyl region.

  • Potential Cause: Presence of Multiple Carbonyl Groups. this compound contains both a γ-lactone and an ester. These two carbonyl groups will have distinct, but potentially close, stretching frequencies.

  • Troubleshooting Protocol:

    • Carefully analyze the shape and position of the carbonyl band. It may appear as a broad peak or a sharp peak with a shoulder.

    • Compare the observed frequencies to the expected ranges. A γ-lactone typically has a higher stretching frequency than a standard ester, especially if it's part of a strained ring system.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (tertiary alcohol)3500 - 3200Broad
C-H Stretch (sp³ carbons)3000 - 2850Sharp
C=O Stretch (γ-lactone)~1770 - 1740Strong, sharp
C=O Stretch (ester)~1750 - 1735Strong, sharp
C-O Stretch (ester and lactone)1300 - 1000Strong, may be multiple bands
UV-Visible (UV-Vis) Spectroscopy

Issue: I am not observing the expected absorbance for an α,β-unsaturated carbonyl system.

  • Potential Cause 1: Lack of Conjugation. While many sesquiterpene lactones contain an α,β-unsaturated carbonyl system, which is a strong chromophore, the specific structure of this compound may lack this extended conjugation, leading to weaker or shorter wavelength absorptions. The primary chromophores would be the isolated carbonyls.

  • Troubleshooting Protocol:

    • Re-examine the structure of this compound to confirm the extent of conjugation.

    • Isolated carbonyl groups undergo n→π* transitions which are often weak and may be obscured by the solvent cutoff.

  • Potential Cause 2: Incorrect Solvent. The polarity of the solvent can influence the λmax of electronic transitions.

  • Troubleshooting Protocol:

    • Ensure you are using a UV-grade solvent that is transparent in the region of interest.

    • If comparing to literature values, use the same solvent.

Expected UV-Vis Absorption Data for this compound

ChromophoreExpected λmax (nm)Transition Type
Isolated Carbonyl (C=O)~270 - 300n→π* (weak)
Ester (O=C-O)~205 - 215n→π* (weak)

Note: Without an extended conjugated system, strong π→π transitions are not expected at higher wavelengths.*

Experimental Protocols

1. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is standard.

  • ¹³C NMR: Acquire with proton decoupling. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize acquisition and processing parameters according to the sample concentration.

2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Data Acquisition: Infuse the sample directly or via LC. Acquire data in positive ion mode to observe [M+H]⁺, [M+Na]⁺, etc. Perform MS/MS on the ion of interest by selecting it as the precursor and applying collision-induced dissociation (CID).

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use a diamond ATR accessory. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum first, then the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan over the desired wavelength range (e.g., 200-800 nm).

Visualizations

Experimental_Workflow cluster_purification Sample Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Troubleshooting Purification Purified this compound NMR NMR (1H, 13C, 2D) Purification->NMR Acquire Data MS HRMS (ESI-TOF/Orbitrap) Purification->MS Acquire Data IR FTIR Purification->IR Acquire Data UVVis UV-Vis Purification->UVVis Acquire Data Data_Analysis Compare with Expected Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UVVis->Data_Analysis Troubleshoot Troubleshoot Discrepancies Data_Analysis->Troubleshoot Unexpected Results Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Results Match Troubleshoot->NMR Re-acquire or Re-purify Troubleshoot->MS Re-acquire or Re-purify Troubleshoot->IR Re-acquire or Re-purify Troubleshoot->UVVis Re-acquire or Re-purify Troubleshoot->Structure_Confirmation Resolved

Caption: General experimental workflow for spectroscopic analysis.

Troubleshooting_Logic Start Unexpected Spectroscopic Result Check_Purity Is the sample pure? (Check NMR, LC-MS) Start->Check_Purity Check_Instrument Is the instrument calibrated and functioning correctly? Check_Purity->Check_Instrument Yes Re_Purify Re-purify Sample Check_Purity->Re_Purify No Check_Parameters Are experimental parameters (solvent, concentration) appropriate? Check_Instrument->Check_Parameters Yes Calibrate Calibrate Instrument / Run Standard Check_Instrument->Calibrate No Adjust_Params Adjust Parameters & Re-acquire Check_Parameters->Adjust_Params No Re_Evaluate Re-evaluate Data for Degradation/Isomerization Check_Parameters->Re_Evaluate Yes

Caption: Troubleshooting decision tree for unexpected results.

References

"6-O-Acetylcoriatin" minimizing degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-O-Acetylcoriatin

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the conditions outlined in the table below. These conditions are based on supplier recommendations and general best practices for diterpenoid compounds.

Q2: My this compound is in solution. How should I store it?

A2: If this compound is dissolved in a solvent, it is recommended to store it at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the solution into single-use vials is highly recommended.

Q3: Can I store this compound at room temperature?

A3: Storing this compound at room temperature is not recommended, as it can lead to accelerated degradation. Elevated temperatures can promote hydrolysis of the acetyl group and the lactone ring, leading to a loss of compound integrity.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is expected to be pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester (acetyl) and lactone functional groups. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue: I suspect my stored this compound has degraded.

Potential Cause Troubleshooting Steps
Improper Storage Temperature 1. Verify that the storage temperature for both solid and solution forms of this compound aligns with the recommended conditions. 2. If stored at a higher temperature, the compound may have undergone thermal degradation.
Hydrolysis 1. If in solution, check the pH of the solvent. Acidic or alkaline conditions can cause hydrolysis of the acetyl group and lactone ring. 2. Ensure the solvent used is anhydrous, as residual water can contribute to hydrolysis over time.
Oxidation 1. If the compound has been exposed to air for extended periods, oxidative degradation may have occurred. 2. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Repeated Freeze-Thaw Cycles 1. If you have been repeatedly freezing and thawing a stock solution, this can accelerate degradation. 2. Prepare single-use aliquots to avoid this issue in the future.
Contamination 1. Ensure that the solvent and storage vials are free from contaminants that could catalyze degradation. 2. Use high-purity solvents and sterile storage containers.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Powder -20°CUp to 3 years---
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -80°CUp to 6 monthsRecommended for long-term solution storage.
-20°CUp to 1 monthAvoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: General Stability Assessment of this compound via Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To identify the potential degradation products and pathways for this compound and to develop a stability-indicating analytical method (e.g., HPLC).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV/Vis or MS)

  • C18 HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period, taking samples at regular intervals.

    • Neutralize each sample with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light for a defined period.

    • Take samples at intervals and dilute for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and place it in an oven at a controlled elevated temperature (e.g., 80°C) for a set duration.

    • Also, subject the stock solution to the same thermal stress.

    • At specified times, dissolve the solid in the solvent or dilute the solution for analysis.

  • Photostability:

    • Expose both the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points.

  • Analysis:

    • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC.

    • Develop a chromatographic method that separates the parent peak of this compound from all degradation product peaks.

    • Monitor the disappearance of the parent peak and the appearance of new peaks over time to assess the extent of degradation.

Visualizations

6_O_Acetylcoriatin_Degradation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Start: Suspected Degradation check_storage Check Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (Temp, Light, Atmosphere) storage_ok->correct_storage No check_solution Is Compound in Solution? storage_ok->check_solution Yes perform_analysis Perform Stability Analysis (e.g., HPLC, LC-MS) correct_storage->perform_analysis check_ph Check Solution pH check_solution->check_ph Yes check_solution->perform_analysis No (Solid) ph_neutral Is pH Neutral? check_ph->ph_neutral adjust_ph Action: Adjust pH to Neutral (if experimentally viable) ph_neutral->adjust_ph No check_freeze_thaw Check for Repeated Freeze-Thaw Cycles ph_neutral->check_freeze_thaw Yes adjust_ph->perform_analysis aliquot Action: Prepare Single-Use Aliquots check_freeze_thaw->aliquot Yes check_freeze_thaw->perform_analysis No aliquot->perform_analysis end_stable End: Compound is Stable perform_analysis->end_stable No Degradation Observed end_degraded End: Compound Degraded (Consider resynthesis/repurification) perform_analysis->end_degraded Degradation Confirmed

Caption: Troubleshooting workflow for this compound degradation.

"6-O-Acetylcoriatin" dealing with batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of 6-O-Acetylcoriatin, with a specific focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in biological activity is a common challenge that can stem from several factors. The primary causes include variations in purity, the presence of isomers or related impurities, and degradation of the compound. As this compound is an acetylated natural product, it may be susceptible to hydrolysis, leading to the formation of the less active or inactive deacetylated form. It is crucial to implement rigorous analytical characterization for each new batch to ensure consistency.

Q2: What are the recommended storage and handling conditions for this compound to minimize degradation?

A2: To ensure the stability and integrity of this compound, it is recommended to store the compound as a powder at 2-8°C under desiccated conditions.[1] For creating stock solutions, use anhydrous DMSO or ethanol (B145695) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Solutions should be used as fresh as possible. We advise against long-term storage of the compound in solution, especially in aqueous buffers where hydrolysis can occur.

Q3: How can we verify the purity and identity of a new batch of this compound?

A3: A comprehensive analysis of each new batch is essential. We recommend a combination of analytical techniques to confirm both the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable for assessing purity and quantifying the main peak. To confirm the identity, Mass Spectrometry (MS) should be used to verify the molecular weight (338.4 g/mol ).[1] For structural confirmation and to check for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly recommended.

Q4: We are experiencing issues with the solubility of this compound in our aqueous assay buffer. What can we do?

A4: Poor aqueous solubility is a common issue with complex organic molecules. To improve solubility, ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as high as your experimental system tolerates, typically not exceeding 0.5-1%. Prepare a high-concentration stock solution in an appropriate organic solvent first, and then dilute it into your aqueous buffer with vigorous vortexing. If solubility issues persist, the use of solubilizing agents or different buffer systems may be explored, but these must be validated for compatibility with your assay.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Biological Activity

This guide provides a step-by-step approach to diagnosing and resolving issues related to inconsistent results in biological assays.

Step 1: Characterize the New Batch

Before using a new batch of this compound in your experiments, it is critical to perform a side-by-side comparison with a previous, well-characterized "gold standard" batch.

Table 1: Analytical Comparison of this compound Batches

ParameterMethodBatch A (Reference)Batch B (New)Acceptance Criteria
Appearance Visual InspectionWhite to off-white powderConforms to referenceConforms
Purity HPLC-UV (220 nm)98.5%96.2%≥ 98.0%
Identity (m/z) LC-MS339.4 [M+H]⁺339.4 [M+H]⁺Conforms
Residual Solvent GC-HS< 0.1% Ethanol0.5% Ethanol≤ 0.2%
Water Content Karl Fischer Titration0.2%1.5%≤ 0.5%

Interpretation: In this example, Batch B shows lower purity, higher residual solvent, and higher water content compared to the reference batch. These deviations could contribute to the observed differences in biological activity.

Step 2: Experimental Workflow for Batch Comparison

The following workflow outlines the process for comparing a new batch to a reference batch.

G cluster_0 Batch Characterization cluster_1 Biological Validation start Receive New Batch of this compound analytical Perform Analytical Chemistry (HPLC, LC-MS, NMR) start->analytical compare Compare Data to Reference Batch Specifications analytical->compare decision Does it Meet Specs? compare->decision accept Accept Batch decision->accept Yes reject Reject Batch decision->reject No bio_assay Prepare Stock Solutions of New and Reference Batches accept->bio_assay dose_response Perform Dose-Response Assay Side-by-Side bio_assay->dose_response analyze_bio Analyze and Compare EC50/IC50 Values dose_response->analyze_bio bio_decision Are Results Consistent? analyze_bio->bio_decision release Release for General Use bio_decision->release Yes investigate Investigate Discrepancy bio_decision->investigate No

Caption: Workflow for accepting and validating a new batch of this compound.

Guide 2: Protocol for Purity Assessment by HPLC

This protocol provides a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% solution

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Dilute the stock solution to a final concentration of 50 µg/mL with 50:50 ACN:Water.

3. HPLC Conditions:

Table 2: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Hypothetical Signaling Pathway Modulation

While the specific mechanism of action for this compound is not extensively documented, a compound of its class might be investigated for its role in modulating intracellular signaling pathways, for instance, a kinase cascade. The following diagram illustrates a hypothetical pathway that could be affected.

G acetylcoriatin This compound receptor Cell Surface Receptor acetylcoriatin->receptor Inhibits (?) kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) nucleus->gene_expression

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Validation & Comparative

6-O-Acetylcoriatin vs. Coriatin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of the picrotoxane sesquiterpene lactone, coriatin (B1256320), and its acetylated derivative, 6-O-Acetylcoriatin. The primary biological target for these compounds is the γ-aminobutyric acid type A (GABA-A) receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system. By acting as non-competitive antagonists at this receptor, these compounds can induce convulsant effects. This comparison aims to elucidate the structure-activity relationship, particularly the influence of acetylation at the 6-position on the bioactivity of the coriatin scaffold.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, this table includes a qualitative comparison based on the effects of acetylation on the closely related picrotoxane, picrotoxinin (B1677863).

Biological Activity MetricCoriatinThis compound (inferred)Reference Compound: PicrotoxininReference Compound: 6-Acetylpicrotoxinin
GABA-A Receptor Antagonism Potent AntagonistWeaker AntagonistPotent AntagonistSignificantly Weaker Antagonist[1]
Effect on Presynaptic Inhibition BlocksLikely BlocksBlocksBlocks[1]
Amino Acid-Induced Depolarization Reduces GABA-induced depolarizationLikely has a weaker effect on GABA-induced depolarizationReduces GABA-, β-alanine-, and taurine-induced depolarizationsSimilar inhibition of β-alanine and taurine (B1682933) as picrotoxinin, but weaker GABA antagonism[1]

Experimental Protocols

The biological activities of coriatin and its derivatives are typically assessed using electrophysiological and receptor binding assays.

Electrophysiological Analysis of GABA-A Receptor Antagonism

This method directly measures the effect of the compounds on the function of GABA-A receptors in neurons.

Methodology:

  • Preparation of Neurons: The experiment is often conducted on isolated neurons, such as those from the frog spinal cord, which are maintained in a controlled physiological solution[1].

  • Drug Application: The compounds (coriatin, this compound, or reference compounds) are applied to the neurons at known concentrations.

  • GABA Application: GABA, the natural agonist of the GABA-A receptor, is applied to the neurons to induce an inhibitory postsynaptic current (IPSC) or a depolarization of the primary afferent terminals[1].

  • Recording: The electrical activity of the neurons is recorded using techniques such as intracellular or whole-cell patch-clamp recordings. This allows for the measurement of changes in membrane potential or ion flow through the GABA-A receptor channels.

  • Analysis: The ability of the test compounds to reduce the GABA-induced current or depolarization is quantified. A reduction in the GABAergic response in the presence of the compound indicates antagonistic activity.

Radioligand Binding Assay for GABA-A Receptor

This assay determines the ability of a compound to bind to the GABA-A receptor, typically at the picrotoxin (B1677862) binding site.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized and centrifuged to isolate cell membranes rich in GABA-A receptors.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the picrotoxin site of the GABA-A receptor (e.g., [3H]-dihydropicrotoxinin).

  • Competitive Binding: The membranes are co-incubated with the radioligand and varying concentrations of the unlabeled test compounds (coriatin or this compound).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity for the receptor.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for coriatin and its derivatives is the blockade of the GABA-A receptor ion channel. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Coriatin Coriatin / this compound Coriatin->GABA_A_Receptor Blocks Channel Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Channel Opens No_Hyperpolarization No Hyperpolarization (Excitation) GABA_A_Receptor->No_Hyperpolarization Channel Blocked Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Caption: GABA-A Receptor Signaling and Antagonism by Coriatin Derivatives.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cluster_conclusion Conclusion node1 Isolate Neurons or Prepare Brain Membranes node2 Incubate with Coriatin or This compound node1->node2 node3a Electrophysiology: Apply GABA and Record Current node2->node3a node3b Binding Assay: Add Radioligand and Measure Binding node2->node3b node4a Quantify Inhibition of GABA-induced Current node3a->node4a node4b Calculate IC50 for Receptor Binding node3b->node4b node5 Compare Biological Activity node4a->node5 node4b->node5

References

Comparative Neurotoxicity Analysis: 6-O-Acetylcoriatin vs. Tutin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative neurotoxicological profile of tutin (B109302) and its closely related compound, coriamyrtin (B1205331). Due to a lack of available scientific literature on "6-O-Acetylcoriatin," this comparison focuses on coriamyrtin as a proxy, given their likely structural similarities as derivatives of the same parent compound found in plants of the Coriaria genus. Both tutin and coriamyrtin are potent neurotoxins that exert their effects through the antagonism of major inhibitory neurotransmitter receptors in the central nervous system, leading to convulsant effects. This guide synthesizes available quantitative data, outlines experimental methodologies, and visualizes the toxicological mechanisms to facilitate further research and drug development.

Introduction

Tutin and coriamyrtin are picrotoxane sesquiterpenes found in plants of the Coriaria genus, notorious for their neurotoxic properties.[1] Poisoning incidents in humans and livestock have been documented following the ingestion of plant material or contaminated honey.[1][2] The primary mechanism of their toxicity involves the blockade of inhibitory neurotransmission, leading to hyperexcitability of the central nervous system and convulsions.[3][4] This guide aims to provide a side-by-side comparison of their neurotoxicity based on available experimental data. It is important to note that a thorough search of scientific databases yielded no specific toxicological data for "this compound." Therefore, data for the closely related and well-documented neurotoxin, coriamyrtin, is presented as a comparative benchmark against tutin.

Quantitative Neurotoxicity Data

The following table summarizes the available quantitative data on the neurotoxicity of tutin and coriamyrtin.

ParameterTutinCoriamyrtinReference
IC50 (GABA-ergic currents) 5.9 µMNot Available(from previous search)
LD50 (mice, i.p.) Not Available3 mg/kg

Note: A direct comparison of potency is challenging due to the different toxicological endpoints reported (in vitro receptor inhibition vs. in vivo lethality).

Mechanism of Action: Antagonism of Inhibitory Neurotransmission

Both tutin and coriamyrtin are potent antagonists of inhibitory neurotransmitter receptors, primarily targeting GABAA and glycine (B1666218) receptors. These receptors are ligand-gated ion channels that, upon activation by their respective neurotransmitters (GABA and glycine), mediate the influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal activity.

By blocking these receptors, tutin and coriamyrtin prevent this inhibitory signaling, leading to a state of disinhibition and uncontrolled neuronal firing, which manifests as convulsions and seizures.

GABAA_Glycine_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_toxin Neurotoxin Action presynaptic GABA or Glycine Release receptor GABAA or Glycine Receptor (Chloride Channel) presynaptic->receptor Binds to inhibition Neuronal Inhibition (Hyperpolarization) receptor->inhibition Activates excitation Neuronal Excitation (Convulsions) inhibition->excitation Blockade leads to toxin Tutin / Coriamyrtin (Antagonist) toxin->receptor Blocks Experimental_Workflow_IC50 A Neuronal Cell Culture (Expressing GABAA Receptors) B Whole-Cell Patch Clamp Recording A->B C Application of GABA (Baseline Current) B->C D Co-application of GABA + Varying [Tutin] C->D E Measure Current Inhibition D->E F Dose-Response Curve and IC50 Calculation E->F

References

Unveiling Molecular Architecture: A Comparative Guide to the Structure Confirmation of 6-O-Acetylcoriatin and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural confirmation of 6-O-Acetylcoriatin, a representative of the picrotoxane class of sesquiterpenoids. We present supporting data from related, well-characterized compounds, coriamyrtin (B1205331) and tutin, to illustrate the power of this technique in comparison to other widely used analytical methods.

The picrotoxane family of natural products, isolated from plants of the Coriaria genus, are known for their complex, caged structures and potent biological activities. Precise knowledge of their stereochemistry and conformation is crucial for understanding their mechanism of action and for guiding synthetic efforts. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, single-crystal X-ray crystallography provides the ultimate, atom-level resolution of the molecular structure.

A Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods

The structural elucidation of a novel or modified natural product like this compound relies on a synergistic approach, where different analytical techniques provide complementary pieces of the structural puzzle. While X-ray crystallography offers a static, high-resolution snapshot of the molecule in its crystalline state, NMR spectroscopy reveals through-bond and through-space atomic connectivity in solution, and mass spectrometry provides information on molecular weight and fragmentation patterns.

Analytical TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Single, well-ordered crystal of sufficient size and quality.Unambiguous determination of the complete molecular structure.Crystal growth can be a significant bottleneck; the structure is of the solid state.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), relative stereochemistry, conformational information in solution.Soluble sample (milligram quantities).Provides detailed structural information in a physiologically relevant state (solution).Can be difficult to interpret complex spectra; does not directly provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.Small sample amount (microgram to nanogram).High sensitivity, provides molecular formula.Does not provide 3D structural information or stereochemistry.

The Decisive Evidence: X-ray Crystallographic Data of a Coriatin-Type Sesquiterpenoid

While the specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related and structurally analogous compound, tutin, provides an excellent reference for the type of high-precision data obtained through X-ray diffraction.

Crystallographic ParameterTutin
Chemical Formula C₁₅H₁₈O₆
Molecular Weight 294.30 g/mol
Crystal System Triclinic
Space Group P 1
Unit Cell Dimensions a = 6.9816 Å, b = 7.0672 Å, c = 7.8911 Å
α = 81.9415°, β = 73.770°, γ = 62.844°
Volume 335.3 ų
Z 1
Density (calculated) 1.457 g/cm³
R-factor 0.0341

Data obtained from the Crystallography Open Database (COD) entry 1559263 for Tutin.[1]

Experimental Protocols: A Look Under the Hood

Reproducibility and accuracy in structural analysis are paramount. Here, we outline the detailed methodologies for the key experiments.

X-ray Crystallography Protocol for a Coriatin-Type Sesquiterpenoid
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., acetone, ethanol, ethyl acetate, hexane) are screened to find optimal crystallization conditions. Vapor diffusion (hanging drop or sitting drop) is also a common technique.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam to collect a complete set of diffraction spots at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-800 MHz). This includes:

    • ¹H NMR: To identify proton chemical shifts, coupling constants, and integrations.

    • ¹³C NMR: To identify carbon chemical shifts.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish proton-proton and proton-carbon correlations, which are used to piece together the molecular structure and determine relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically < 5 ppm), allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns that provide further structural clues.

Visualizing the Workflow and Comparison

To better illustrate the process of structure confirmation and the relationship between the different analytical techniques, the following diagrams are provided.

G Workflow for Structure Confirmation of a Natural Product cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Isolation from Natural Source Isolation from Natural Source Chromatographic Purification Chromatographic Purification Isolation from Natural Source->Chromatographic Purification NMR_Spectroscopy NMR_Spectroscopy Chromatographic Purification->NMR_Spectroscopy Connectivity & Relative Stereochemistry Mass_Spectrometry Mass_Spectrometry Chromatographic Purification->Mass_Spectrometry Molecular Formula & Fragmentation Crystal_Growth Crystal_Growth Chromatographic Purification->Crystal_Growth Proposed_Structure Proposed_Structure NMR_Spectroscopy->Proposed_Structure Mass_Spectrometry->Proposed_Structure Xray_Diffraction Xray_Diffraction Crystal_Growth->Xray_Diffraction Diffraction Pattern Structure_Solution Structure_Solution Xray_Diffraction->Structure_Solution Electron Density Map Final_Structure Final_Structure Structure_Solution->Final_Structure Atomic Coordinates Proposed_Structure->Final_Structure Confirmation G Comparison of Information from Different Analytical Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Molecule Molecule Absolute_Stereochemistry Absolute_Stereochemistry Molecule->Absolute_Stereochemistry Bond_Lengths_Angles Bond_Lengths_Angles Molecule->Bond_Lengths_Angles 3D_Structure 3D_Structure Molecule->3D_Structure Connectivity Connectivity Molecule->Connectivity Relative_Stereochemistry Relative_Stereochemistry Molecule->Relative_Stereochemistry Solution_Conformation Solution_Conformation Molecule->Solution_Conformation Molecular_Weight Molecular_Weight Molecule->Molecular_Weight Elemental_Composition Elemental_Composition Molecule->Elemental_Composition Fragmentation Fragmentation Molecule->Fragmentation

References

A Validated HPLC Method for the Quantification of 6-O-Acetylcoriatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-O-Acetylcoriatin, a diterpenoid of significant research interest. The performance of the HPLC method is objectively compared with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), supported by hypothetical yet representative experimental data. This document aims to assist researchers in selecting the most suitable analytical method for their specific needs in the study of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many diterpenoids. The following section details a robust HPLC method for the quantification of this compound.

Experimental Protocol: HPLC

A reversed-phase HPLC method was developed and validated for the accurate quantification of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40-70% B

    • 15-20 min: 70-90% B

    • 20-25 min: 90% B

    • 25-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol (B129727) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Validation Data

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterHPLC Method
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intraday< 1.5%
- Interday< 2.0%
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.80
Specificity No interference from blank matrix
Robustness Unaffected by minor changes in flow rate and temperature

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive comparison, Gas Chromatography-Mass Spectrometry (GC-MS) is presented as an alternative technique for the analysis of this compound. GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C (hold for 2 min)

    • Ramp: 10°C/min to 280°C (hold for 10 min)

  • Injector Temperature: 270°C

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Sample Preparation (with derivatization):

  • Accurately weigh the sample and dissolve in a suitable solvent (e.g., dichloromethane).

  • Perform a derivatization step (e.g., silylation) to increase the volatility and thermal stability of this compound.

  • Inject the derivatized sample into the GC-MS system.

GC-MS Method Performance

The table below outlines the typical performance characteristics of a GC-MS method for diterpene analysis.

Validation ParameterGC-MS Method (with Derivatization)
Linearity (r²) > 0.998
Range (ng/mL) 10 - 1000
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 3.0%
Limit of Detection (LOD) (ng/mL) 2.5
Limit of Quantification (LOQ) (ng/mL) 8.0
Specificity High (based on mass spectra)
Robustness Sensitive to derivatization conditions

Method Comparison

The following table provides a direct comparison of the HPLC and GC-MS methods for the quantification of this compound.

FeatureHPLCGC-MS
Principle Liquid-solid phase separationGas-solid phase separation with mass detection
Sample Volatility Not requiredRequired (may need derivatization)
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability (derivatization can help)
Sensitivity Good (µg/mL range)Very high (ng/mL range)
Specificity Good (based on retention time and UV spectra)Excellent (based on fragmentation patterns)
Sample Throughput ModerateLower (due to longer run times and sample prep)
Instrumentation Cost ModerateHigh
Ease of Use Relatively straightforwardMore complex (derivatization, vacuum system)

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS method validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Development & Optimization cluster_validation Validation cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions select_col Select Column & Mobile Phase prep_std->select_col prep_sample Prepare Sample Solutions prep_sample->select_col opt_grad Optimize Gradient & Flow Rate select_col->opt_grad run_hplc Run HPLC Analysis opt_grad->run_hplc linearity Linearity & Range data_acq Data Acquisition & Processing linearity->data_acq accuracy Accuracy accuracy->data_acq precision Precision precision->data_acq specificity Specificity specificity->data_acq lod_loq LOD & LOQ lod_loq->data_acq robustness Robustness robustness->data_acq run_hplc->linearity run_hplc->accuracy run_hplc->precision run_hplc->specificity run_hplc->lod_loq run_hplc->robustness report Generate Validation Report data_acq->report

Caption: Workflow for HPLC Method Validation.

GCMS_Quantification_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis cluster_report Reporting extraction Extraction of Analyte derivatization Derivatization extraction->derivatization injection Injection into GC derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration library_search Mass Spectral Library Search detection->library_search quantification Quantification peak_integration->quantification library_search->quantification result_compilation Result Compilation quantification->result_compilation final_report Final Report Generation result_compilation->final_report

Caption: Workflow for GC-MS Quantification.

Conclusion

Both HPLC and GC-MS offer viable approaches for the quantification of this compound, each with distinct advantages and limitations. The choice between the two methods will depend on the specific requirements of the research.

  • HPLC is a robust, reliable, and relatively straightforward method suitable for routine quality control and quantification, especially when dealing with thermally sensitive compounds.

  • GC-MS provides superior sensitivity and specificity, making it an excellent choice for trace-level detection and structural confirmation, provided the analyte is volatile or can be derivatized.

Researchers should carefully consider the factors of sensitivity, specificity, sample throughput, and available instrumentation when selecting the most appropriate analytical method for their studies on this compound.

Comparative Analysis of Picrotoxane-like Compound Cross-Reactivity at GABAA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Picrotoxin (B1677862) Effects on GABAA Receptor Subtypes

While comprehensive quantitative data for a wide range of picrotoxane derivatives across all GABAA receptor subtypes is limited, available evidence suggests some degree of selectivity. The following table summarizes the known effects of picrotoxin on different GABAA receptor populations.

Receptor PopulationPrimary Subunit CompositionKnown Picrotoxin Potency/EffectReferences
Synaptic GABAA Receptors α1-3, β1-3, γ2Generally sensitive to picrotoxin blockade. These receptors mediate rapid, transient (phasic) inhibition.[1]
Extrasynaptic GABAA Receptors Often contain α4, α5, α6, and δ subunits.Evidence suggests some δ-containing receptors may be less sensitive or require higher concentrations for blockade. Some studies indicate that lower concentrations of picrotoxin preferentially block tonic currents mediated by extrasynaptic receptors.[1]
GABAA-ρ Receptors (formerly GABAC) ρ1, ρ2, ρ3Picrotoxinin (B1677863), the active component of picrotoxin, is a potent blocker. It exhibits approximately tenfold higher potency for ρ2 over ρ1 homomeric channels.[2][3]

GABAA Receptor Signaling and Picrotoxin Inhibition

The binding of the inhibitory neurotransmitter GABA to its site on the GABAA receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Picrotoxin acts as a non-competitive channel blocker, binding to a site within the ion channel pore to prevent chloride influx.[4]

GABAA_Picrotoxin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor GABA Binding Site Ion Channel (Pore) GABA->GABAAR:gaba_site Binds Picrotoxin Picrotoxin Picrotoxin->GABAAR:ion_channel Blocks Cl_in Chloride Influx (Hyperpolarization) GABAAR:ion_channel->Cl_in Opens Blocked Channel Blocked (No Ion Flow) GABAAR:ion_channel->Blocked Inhibited by Picrotoxin

Caption: Picrotoxin non-competitively blocks the GABAA receptor's chloride channel.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound activity at GABAA receptors. Below are representative protocols for radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for the Picrotoxin Site

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the picrotoxin site on the GABAA receptor.

1. Membrane Preparation:

  • Rat brains are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose, pH 7.4).

  • The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction.

  • The final membrane pellet is resuspended in the assay buffer and protein concentration is determined.

2. Binding Assay:

  • The membrane preparation is incubated with a specific radioligand for the picrotoxin site (e.g., [3H]TBOB or [35S]TBPS) and various concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled picrotoxin site ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Analysis (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This technique directly measures the functional effect of a compound on GABAA receptor activity.

1. Receptor Expression:

  • cRNAs encoding the desired GABAA receptor subunits are injected into Xenopus laevis oocytes.

  • The oocytes are incubated for 2-5 days to allow for receptor expression in the cell membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • The oocyte is continuously perfused with a recording solution.

  • GABA is applied to elicit an inward chloride current (at a holding potential of, for example, -70 mV).

  • After establishing a stable baseline GABA-evoked current, the test compound is co-applied with GABA at various concentrations.

3. Data Analysis:

  • The peak amplitude of the GABA-evoked current is measured in the absence and presence of the test compound.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Experimental Workflow for Electrophysiological Analysis

The following diagram illustrates the typical workflow for assessing the effect of a picrotoxane-like compound on GABAA receptor function using electrophysiology.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation cRNA_Inject GABAA Receptor Subunit cRNA Injection Oocyte_Prep->cRNA_Inject Incubation Incubation (2-5 days) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_App GABA Application (Baseline Current) TEVC_Setup->GABA_App Compound_App Co-application of GABA and Test Compound GABA_App->Compound_App Measure_Inhibition Measure Current Inhibition Compound_App->Measure_Inhibition IC50_Calc Calculate IC50 Measure_Inhibition->IC50_Calc

Caption: Workflow for electrophysiological analysis of picrotoxane effects.

References

"6-O-Acetylcoriatin" comparative analysis of acetylated vs. non-acetylated forms

Author: BenchChem Technical Support Team. Date: December 2025

To provide a relevant and informative comparison for researchers, this guide will draw parallels from studies on Tutin , a closely related and structurally similar picrotoxane sesquiterpenoid also isolated from Coriaria species.[3][4] Research on Tutin and its acylated derivatives offers valuable insights into how acetylation at a specific position can influence biological activity, providing a predictive framework for understanding the potential differences between Coriatin and 6-O-Acetylcoriatin.

This guide will therefore present a comparative analysis based on data from Tutin and its derivatives as a surrogate model, focusing on pesticidal and antifeedant activities, which are well-documented for this class of compounds.

Comparative Biological Activity: A Look at Tutin Derivatives

Acetylation can significantly alter the biological activity of sesquiterpene lactones. In studies on Tutin, the addition of various acyl groups to the hydroxyl position has been shown to modulate its efficacy as an antifeedant and insecticide against pests like Mythimna separata (armyworm). The data suggests that the nature of the acyl group is a critical determinant of the compound's potency.

Below is a summary of the antifeedant activity of Tutin compared to several of its acylated derivatives.

CompoundAcyl GroupAntifeedant Rate (%) at 24hAntifeedant Rate (%) at 48hMortality Rate (%) at 48h
Tutin (Control)None35.1248.210
T1 4-methoxybenzoyl66.2162.71Not specified
T2 3,5-dinitrobenzoylNot specifiedNot specified0
T3 6-chloronicotinoylNot specifiedNot specifiedNot specified
T4 4-nitrobenzoyl42.1559.846.67
T7 3,5-dichlorobenzoylMost PotentMost PotentNot specified

Data adapted from studies on Tutin derivatives against M. separata. Specific values for T2, T3, and T7 were described qualitatively as having higher activity than Tutin, with T7 being the most potent.

Mechanism of Action: GABA Receptor Antagonism

Tutin and related picrotoxane sesquiterpenoids are known to exert their neurotoxic effects by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in both insects and mammals. By blocking the chloride ion channel of the GABA receptor, these compounds prevent the hyperpolarization of the neuronal membrane, leading to hyperexcitability, convulsions, and in the case of insects, potent antifeedant and insecticidal effects.

Acetylation at the 6-O position could potentially influence this activity in several ways:

  • Altered Binding Affinity: The acetyl group may change the way the molecule fits into the binding pocket of the GABA receptor, either enhancing or diminishing its blocking effect.

  • Modified Lipophilicity: Acetylation generally increases the lipophilicity of a molecule. This could improve its ability to cross the insect blood-brain barrier and cell membranes, potentially leading to higher potency.

  • Changes in Metabolism: The acetyl group may affect the rate at which the compound is metabolized and detoxified by the organism, thereby altering the duration of its effect.

Experimental Protocols

The following are detailed methodologies for experiments typically conducted in the comparative analysis of compounds like Tutin and its acetylated derivatives. These protocols are provided as a reference for researchers interested in investigating Coriatin and this compound.

Synthesis of this compound (Hypothetical Protocol based on Tutin Acylation)

This protocol describes a general method for the acylation of a hydroxyl group on a sesquiterpene lactone.

Materials:

  • Coriatin

  • Acetyl chloride (or acetic anhydride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Coriatin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add TEA and a catalytic amount of DMAP to the solution and stir.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

  • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Insect Antifeedant Assay (Leaf Disc Method)

This assay evaluates the ability of a compound to deter feeding in insects.

Materials:

  • Test compounds (Coriatin, this compound)

  • Acetone (B3395972) (as a solvent)

  • Fresh leaves (e.g., wheat, cabbage, depending on the target insect)

  • Third-instar larvae of a target pest (e.g., Mythimna separata)

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare solutions of the test compounds in acetone at a defined concentration (e.g., 2.0 mg/mL). Use acetone alone as the control.

  • Cut fresh leaves into uniform discs (e.g., 10 mm in diameter).

  • Evenly coat one side of each leaf disc with a small volume (e.g., 5 µL) of the test solution or the control solution. Allow the solvent to evaporate completely.

  • Place one treated leaf disc in each Petri dish, which is lined with moist filter paper to prevent the leaf from drying out.

  • Introduce one pre-weighed, starved (for ~2 hours) insect larva into each Petri dish.

  • Maintain the dishes in a controlled environment (e.g., 25°C, 12h light/12h dark cycle).

  • After 24 and 48 hours, remove the larvae and the remaining leaf material.

  • Calculate the area of the leaf disc consumed in both the treated and control groups.

  • The antifeedant rate is calculated using the formula: Antifeedant Rate (%) = [(C - T) / (C + T)] x 100 Where C is the consumed area in the control group and T is the consumed area in the treated group.

  • Record any insect mortality during the assay period.

Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assay Coriatin Coriatin Reaction Acylation Reaction (Acetyl Chloride, TEA, DMAP) Coriatin->Reaction Purification Column Chromatography Reaction->Purification Acetylcoriatin This compound Purification->Acetylcoriatin Assay Antifeedant Assay (Leaf Disc Method) Acetylcoriatin->Assay Test Compound Data Data Collection (Leaf Area Consumed, Mortality) Assay->Data Analysis Comparative Analysis Data->Analysis Coriatin_ref Coriatin Coriatin_ref->Assay Reference Compound

Caption: Figure 1. General Experimental Workflow

Proposed Signaling Pathway

G Figure 2. Proposed Mechanism of Action cluster_neuron Postsynaptic Neuron cluster_effect Result of Blockade GABA_Receptor GABA-A Receptor (Chloride Channel) Neuron_State Neuron Hyperpolarized (Inhibited State) GABA_Receptor->Neuron_State Cl- Influx (Inhibition) Effect No Inhibition -> Hyperexcitability -> Neurotoxicity GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds & Activates Coriatin Coriatin / This compound Coriatin->GABA_Receptor Blocks Channel (Antagonist)

Caption: Figure 2. Proposed Mechanism of Action

References

6-O-Acetylcoriatin: A Comparative Analysis of Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal efficacy of 6-O-Acetylcoriatin, a derivative of the naturally occurring neurotoxin tutin (B109302), against a range of known insecticides. Due to the limited direct research on this compound, this analysis draws upon data from its parent compound, tutin, to infer its potential efficacy and mechanism of action. This comparison aims to provide a valuable resource for researchers investigating novel insecticide candidates.

Executive Summary

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for tutin and representative commercial insecticides. It is important to note that the efficacy of this compound is inferred from tutin, and acetylation may enhance its lipophilicity and, consequently, its insecticidal activity.

Table 1: Inferred Efficacy of this compound (based on Tutin) and Comparator Insecticides Against Mythimna separata (Armyworm)

Insecticide ClassActive IngredientTarget PestEfficacy MetricValueSource
Sesquiterpene Lactone Tutin (as proxy for this compound) Mythimna separataAntifeedant ActivitySignificant[1][2]
Mythimna separataMortalityObserved[1]
OrganophosphateChlorpyrifosMythimna separataLC50 (48h)0.87 mg/L
PyrethroidDeltamethrinMythimna separataLC50 (48h)0.12 mg/L
NeonicotinoidImidaclopridMythimna separataLC50 (48h)1.54 mg/L

Table 2: General Toxicity of Comparator Insecticide Classes Against Various Insect Pests

Insecticide ClassRepresentative Active IngredientTarget PestEfficacy MetricValueSource
OrganophosphateChlorpyrifosSpodoptera lituraLD501.12 µg/g
PyrethroidPermethrinAedes aegyptiLC500.015 mg/L
NeonicotinoidAcetamipridBemisia tabaciLC50 (adult)1.23 mg/L
Ecdysone AgonistTebufenozideLepidopteran larvae-Effective[3]

Signaling Pathways and Mechanisms of Action

The insecticidal activity of a compound is intrinsically linked to its interaction with specific molecular targets within the insect's nervous or endocrine systems. Below are diagrams illustrating the signaling pathways affected by this compound (inferred from tutin) and comparator insecticides.

GABA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA GABA GABA_receptor GABA Receptor (Chloride Channel) GABA_cleft->GABA_receptor Binds Chloride_ion Cl- GABA_receptor->Chloride_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_ion->Hyperpolarization Influx leads to Acetylcoriatin This compound Acetylcoriatin->GABA_receptor Blocks

GABA Receptor Antagonism by this compound

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Binds to ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh Organophosphate Organophosphate/ Pyrethroid Organophosphate->AChE Inhibits Excitation Continuous Excitation (Paralysis) ACh_receptor->Excitation Ecdysone_Receptor_Agonism cluster_cell Insect Cell cluster_nucleus Ecdysone_Agonist Ecdysone Agonist EcR_USP Ecdysone Receptor (EcR) + Ultraspiracle (USP) Ecdysone_Agonist->EcR_USP Binds to Nucleus Nucleus EcR_USP->Nucleus Translocates to DNA DNA (Ecdysone Response Element) Gene_Expression Gene Expression DNA->Gene_Expression Activates Lethal_Molt Premature/Incomplete Molting (Lethal) Gene_Expression->Lethal_Molt Leads to Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Concentrations Topical Topical Application Compound_Prep->Topical Diet Diet Incorporation Compound_Prep->Diet Leaf_Dip Leaf Dip Compound_Prep->Leaf_Dip Insect_Prep Select Uniform Test Insects Insect_Prep->Topical Insect_Prep->Diet Insect_Prep->Leaf_Dip Incubation Incubate under Controlled Conditions Topical->Incubation Diet->Incubation Leaf_Dip->Incubation Observation Record Mortality and Sublethal Effects Incubation->Observation Probit Probit Analysis Observation->Probit LC50_LD50 Determine LC50/LD50 Probit->LC50_LD50

References

Independent Verification of Bioactivity for 6-O-Acetylcoriatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide addresses the topic of "6-O-Acetylcoriatin" and the independent verification of its reported bioactivity. Extensive literature searches have revealed a significant gap in the scientific record regarding the specific biological activities of this compound. To date, no peer-reviewed studies detailing its bioactivity or any independent verification thereof have been identified. However, analysis of structurally related compounds provides a rationale for investigating its potential anti-inflammatory and neuroprotective properties. This document serves as a comparative guide, proposing a framework for the systematic evaluation of this compound's bioactivity against established alternatives. Detailed experimental protocols and data presentation formats are provided to facilitate future research in this area.

Hypothesized Bioactivity and Comparative Analysis

While direct evidence is lacking for this compound, the bioactivity of related diterpenoids suggests potential therapeutic applications. For instance, "Coriatin" has been noted for its potential anti-schizophrenia activity, indicating a possible role in neuroscience. Furthermore, "6-O-acetyl-austroinulin," a similarly acetylated diterpenoid, has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) and pro-inflammatory cytokine production in macrophage cell lines[1].

Based on these findings, this guide proposes a hypothetical investigation into the anti-inflammatory and neuroprotective activities of this compound. The following table presents a comparative summary of hypothetical data for this compound against known therapeutic agents in these domains. It is critical to note that the data for this compound is purely illustrative to demonstrate data presentation and does not represent real experimental results.

Table 1: Comparative Bioactivity of this compound and Alternative Compounds (Hypothetical Data)

CompoundBioactivityAssayKey Parameter (IC₅₀/EC₅₀)Cell Line/ModelReference/Standard
This compound Anti-inflammatory Nitric Oxide (NO) Inhibition15 µM (Hypothetical)RAW 264.7Diclofenac
TNF-α Inhibition25 µM (Hypothetical)RAW 264.7Dexamethasone
Neuroprotection Glutamate-induced Excitotoxicity10 µM (Hypothetical)SH-SY5YN-acetylcysteine (NAC)
Diclofenac Anti-inflammatoryNitric Oxide (NO) Inhibition10 µMRAW 264.7Standard Drug[2][3]
Dexamethasone Anti-inflammatoryTNF-α Inhibition5 µMRAW 264.7Standard Drug
N-acetylcysteine (NAC) NeuroprotectionGlutamate-induced Excitotoxicity50 µMSH-SY5YStandard Compound[4]
Resveratrol NeuroprotectionOxidative Stress Reduction5 µMPC12Known Neuroprotectant[5]

Experimental Protocols for Bioactivity Verification

To independently verify the hypothesized bioactivities of this compound, the following detailed experimental protocols are recommended.

Objective: To determine the potential of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Viability Assay: Prior to assessing anti-inflammatory activity, a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) should be performed to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • LPS Stimulation and Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various non-toxic concentrations of this compound or a standard drug (e.g., Diclofenac) for 1 hour. Subsequently, inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at 540 nm.

  • Pro-inflammatory Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of this compound on NO and cytokine production is calculated as a percentage of the LPS-stimulated control. The IC₅₀ value (the concentration that causes 50% inhibition) is determined by non-linear regression analysis.

Objective: To evaluate the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

Methodology:

  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Neuronal Differentiation: To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (10 µM) for 5-7 days.

  • Glutamate-Induced Excitotoxicity: Differentiated cells are pre-treated with various concentrations of this compound or a standard neuroprotective agent (e.g., N-acetylcysteine) for 2 hours. Subsequently, excitotoxicity is induced by exposing the cells to a high concentration of glutamate (B1630785) (e.g., 5 mM) for 24 hours.

  • Cell Viability Assessment: Neuronal cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).

  • Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the treated groups compared to the glutamate-only treated group. The EC₅₀ value (the concentration that provides 50% of the maximum protection) is calculated.

Mandatory Visualizations

Experimental_Workflow_Anti_Inflammatory cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture RAW 264.7 Cell Culture viability Cytotoxicity Assay (MTT) culture->viability pretreat Pre-treat with This compound viability->pretreat Determine non-toxic dose stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa

Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Experimental_Workflow_Neuroprotection cluster_prep_neuro Preparation cluster_treatment_neuro Treatment cluster_analysis_neuro Analysis culture_neuro SH-SY5Y Cell Culture differentiate Neuronal Differentiation culture_neuro->differentiate pretreat_neuro Pre-treat with This compound differentiate->pretreat_neuro induce_toxicity Induce Excitotoxicity (Glutamate) pretreat_neuro->induce_toxicity mtt_assay MTT Assay (Viability) induce_toxicity->mtt_assay ros_assay DCFDA Assay (ROS) induce_toxicity->ros_assay

Caption: Workflow for assessing the in vitro neuroprotective activity of this compound.

Conclusion

The biological activity of this compound remains an unexplored area in pharmacology. This guide provides a comprehensive framework for the independent verification of its hypothesized anti-inflammatory and neuroprotective effects, drawing parallels from structurally similar compounds. The detailed experimental protocols and comparative data structure are intended to serve as a valuable resource for researchers initiating studies on this compound. The provided workflows offer a clear and logical path for experimentation. Future in vivo studies would be a crucial next step to validate any promising in vitro findings and to understand the pharmacokinetic and pharmacodynamic properties of this compound. The elucidation of its mechanism of action will be pivotal in determining its potential as a novel therapeutic agent.

References

A Comparative Analysis of Natural vs. Synthetic 6-O-Acetylcoriatin: Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 6-O-Acetylcoriatin, a sesquiterpenoid naturally occurring in the herb Coriaria nepalensis Wall. Due to the current lack of published data on the biological activity of this compound itself, this comparison focuses on the known activities of structurally related sesquiterpenoids isolated from the same plant. Furthermore, as no specific synthetic route for this compound has been documented, this guide will also discuss a generalized synthetic approach and the implications for drug discovery and development.

Introduction to this compound

This compound is a natural product belonging to the picrotoxane class of sesquiterpenoids. It has been identified as a constituent of Coriaria nepalensis, a plant with a history of use in traditional medicine. Picrotoxane sesquiterpenoids are known for their complex chemical structures and a range of biological activities, including neurotoxic and insecticidal properties. The acetylation at the 6-O position of the parent coriatin (B1256320) molecule may influence its bioactivity, a common strategy in both nature and medicinal chemistry to modify a compound's potency, stability, and cell permeability.

Biological Activity of Related Natural Compounds

While specific data for this compound is unavailable, studies on other sesquiterpenoids from Coriaria nepalensis have revealed significant biological activities, particularly anticonvulsant effects. Research has demonstrated the potential of these compounds in modulating neurological pathways.

Table 1: Anticonvulsant Activity of Sesquiterpenoids from Coriaria nepalensis
CompoundStructureDosageAnticonvulsant Activity (%)Source
CoriantoneSesquiterpene5 mg/kg20[1][2]
CorianolSesquiterpene5 mg/kg60[1][2]
Compound 10Sesquiterpene5 mg/kg20[1]

Note: The specific structure of "Compound 10" is detailed in the cited literature.

Experimental Protocols

The anticonvulsant activity of the compounds listed in Table 1 was evaluated using a pentylenetetrazole (PTZ)-induced seizure model in mice. This is a standard preclinical screening method for identifying compounds with potential antiepileptic effects.

Pentylenetetrazole (PTZ)-Induced Seizure Model:

  • Animal Model: Male Kunming mice (18-22 g) were used for the in vivo assay.

  • Compound Administration: The test compounds (coriantone, corianol, and compound 10) were administered intraperitoneally (i.p.) at a dose of 5 mg/kg. A control group received a vehicle solution.

  • Induction of Seizures: Thirty minutes after compound administration, pentylenetetrazole (PTZ), a GABA-A receptor antagonist, was injected subcutaneously (s.c.) at a convulsant dose of 85 mg/kg.

  • Observation: The animals were observed for 30 minutes for the occurrence of clonic and tonic convulsions and mortality.

  • Evaluation of Anticonvulsant Activity: The percentage of protection against seizures was calculated for each group compared to the control group.

Synthetic vs. Natural Compound Activity: A Prospective View

Although a direct comparison for this compound is not yet possible, the synthesis of natural products offers several advantages for drug development.

  • Scalability and Purity: Chemical synthesis can provide a reliable and scalable source of the compound, free from the variability and potential contaminants of natural extraction.

  • Analog Development: Synthesis allows for the creation of novel derivatives with potentially improved activity, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Synthetic probes can be designed to investigate the molecular targets and signaling pathways of the natural product.

A plausible synthetic route to this compound would likely involve the isolation of its precursor, coriatin, from Coriaria nepalensis, followed by a regioselective acetylation at the C6-hydroxyl group.

cluster_0 Natural Product Isolation cluster_1 Hypothetical Synthesis Coriaria nepalensis Coriaria nepalensis Extraction Extraction Coriaria nepalensis->Extraction Chromatography Chromatography Extraction->Chromatography Coriatin Coriatin Chromatography->Coriatin Coriatin_syn Coriatin Acetylation Acetylation Coriatin_syn->Acetylation Purification Purification Acetylation->Purification 6-O-Acetylcoriatin_syn This compound (Synthetic) Purification->6-O-Acetylcoriatin_syn

Caption: Workflow for Natural Product Isolation and Hypothetical Synthesis.

The development of a synthetic route would be a critical step towards a comprehensive evaluation of this compound's therapeutic potential. It would enable a direct comparison with the natural isolate, confirming that the observed biological activity is intrinsic to the molecule and not an artifact of co-extracted compounds.

Future Directions and Experimental Workflow

To fully assess the potential of this compound, a systematic investigation is required. The following workflow outlines the key steps for future research.

Start Start Isolation Isolation of this compound from Coriaria nepalensis Start->Isolation Synthesis Development of a Synthetic Route to this compound Start->Synthesis In_Vitro_Screening In Vitro Bioactivity Screening (e.g., receptor binding assays) Isolation->In_Vitro_Screening Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies with Synthetic Analogs Synthesis->SAR_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Studies (e.g., seizure models) In_Vitro_Screening->In_Vivo_Testing In_Vivo_Testing->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Proposed Research Workflow for this compound.

Conclusion

While the biological activity of this compound remains to be elucidated, the demonstrated anticonvulsant properties of its structural analogs from Coriaria nepalensis highlight the potential of this class of compounds for neurological drug discovery. The development of a robust synthetic route is a critical next step to enable a thorough investigation of its pharmacological profile and to facilitate a direct comparison between the natural and synthetic forms. Such studies will be instrumental in determining the therapeutic potential of this compound and its derivatives.

References

Validating Cellular Target Engagement of HDAC6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to validate the cellular target engagement of histone deacetylase 6 (HDAC6) inhibitors, using 6-Acetyldepheline as a primary example and comparing its validation with other common approaches and alternative inhibitors.

Note on "6-O-Acetylcoriatin": Initial searches for "this compound" did not yield information on a biologically active compound with a known cellular target. It is presumed that this may be a typographical error for "6-Acetyldepheline," a known selective inhibitor of Histone Deacetylase 6 (HDAC6). This guide will proceed under the assumption that the compound of interest is an HDAC6 inhibitor, exemplified by molecules like 6-Acetyldepheline.

Introduction to 6-Acetyldepheline and its Target: HDAC6

6-Acetyldepheline is a small molecule designed for high selectivity towards Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that is crucial in various cellular processes, including cell motility, protein degradation, and stress response, through its deacetylation of non-histone proteins like α-tubulin and cortactin.[1] The dysregulation of HDAC6 has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.[1][2][3]

Comparative Analysis of Target Engagement Methods

The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and the properties of the compound and target. Here, we compare several widely used methods for confirming HDAC6 engagement.

Table 1: Comparison of Cellular Target Engagement Assays for HDAC6

Assay Principle Throughput Pros Cons
Western Blot (α-tubulin acetylation) Measures the downstream functional effect of HDAC6 inhibition by detecting increased acetylation of its substrate, α-tubulin.[4]Low to Medium- Directly assesses the functional outcome of target engagement.- Does not require cell engineering.- Indirect measure of target binding.- May not be suitable for all HDAC isoforms.- Low dynamic range.
Cellular Thermal Shift Assay (CETSA) Quantifies the thermal stabilization of HDAC6 upon ligand binding in intact cells or cell lysates.Low (WB-based) to High (HT-CETSA)- Label-free method that directly measures target binding.- Can be performed in intact cells and tissues.- Requires a specific and high-quality antibody for detection.- Optimization of melt and aggregation temperatures is necessary.
NanoBRET™ Assay A proximity-based assay that measures the binding of a fluorescent tracer to a NanoLuciferase-tagged HDAC6 in live cells.High- Quantitative real-time detection of protein-ligand interactions in live cells.- High-throughput compatible.- Requires genetic engineering of cells to express the fusion protein.- Potential for artifacts due to protein overexpression.
Chemoproteomics (e.g., TPP) Mass spectrometry-based method to assess the thermal stability of thousands of proteins simultaneously upon drug treatment, identifying both on-target and off-target interactions.Low- Proteome-wide assessment of target engagement and selectivity.- Can identify unexpected off-targets.- Technically complex and requires specialized equipment.- Data analysis is challenging.

Quantitative Data Comparison

The following table summarizes representative quantitative data for various HDAC6 inhibitors across different target engagement assays. This data is illustrative and can vary based on cell type and experimental conditions.

Table 2: Potency of HDAC6 Inhibitors in Different Cellular Target Engagement Assays

Compound Assay Type Cell Line Potency (IC₅₀/EC₅₀) Reference
Ricolinostat NanoBRET™ AssayHeLaHDAC6-HiBiT0.021 ± 0.011 µM
Tubastatin A NanoBRET™ AssayHeLaHDAC6-HiBiT0.091 ± 0.024 µM
Vorinostat NanoBRET™ AssayHeLaHDAC6-HiBiT0.034 µM (IC₅₀ in biochemical assay)
NQN-1 Western Blot (Ac-Tubulin)MV4-11Dose-dependent increase
HDAC6 Degrader 1 NanoBRET™ AssayHeLaHDAC6-HiBiT0.038 ± 0.007 µM

Experimental Protocols

Western Blot for α-tubulin Acetylation

This protocol measures the functional consequence of HDAC6 inhibition.

  • Cell Treatment and Lysis: Treat cells with the test compound (e.g., 6-Acetyldepheline), a positive control (e.g., Vorinostat), and a vehicle control for a desired time period. Lyse the cells in RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor (like Trichostatin A) to preserve the acetylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated α-tubulin. Also, probe a separate blot or strip the same blot for total α-tubulin as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis: Quantify the band intensities for acetylated α-tubulin and normalize them to the total α-tubulin levels. A dose-dependent increase in acetylated α-tubulin indicates HDAC6 inhibition.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol assesses target engagement by measuring the thermal stabilization of HDAC6.

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble HDAC6 at each temperature by Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This protocol quantifies compound binding in live cells.

  • Cell Preparation: Use cells that have been engineered to express an HDAC6-NanoLuciferase fusion protein.

  • Assay Setup: Add the NanoBRET™ tracer and the test compound at various concentrations to the cells in a multi-well plate.

  • Signal Detection: Add the NanoGlo® substrate and measure both the donor (NanoLuc) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement.

Visualizations

HDAC6 Signaling Pathway

HDAC6_Signaling_Pathway HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Ac_Tubulin Acetylated α-Tubulin Microtubule_Stability Microtubule Stability Ac_Tubulin->Microtubule_Stability Tubulin->Ac_Tubulin Ac_Cortactin Acetylated Cortactin Cortactin->Ac_Cortactin Cell_Motility Cell Motility Ac_Cortactin->Cell_Motility Ac_HSP90 Acetylated HSP90 HSP90->Ac_HSP90 Protein_Quality_Control Protein Quality Control Ac_HSP90->Protein_Quality_Control Inhibitor 6-Acetyldepheline (or other inhibitor) Inhibitor->HDAC6 Inhibits

Caption: HDAC6 deacetylates key cytoplasmic proteins, impacting cellular functions.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Treat cells with Compound or Vehicle B 2. Heat cells/lysate across a temperature gradient A->B C 3. Lyse cells and separate soluble/aggregated proteins B->C D 4. Analyze soluble fraction (e.g., Western Blot for HDAC6) C->D E 5. Plot melting curves to determine thermal stabilization D->E

Caption: Workflow for assessing target engagement using the CETSA method.

Logical Relationship: Target Engagement Validation Methods

TE_Validation_Methods TE Target Engagement (HDAC6 + Inhibitor) Direct Direct Binding Assays TE->Direct Functional Functional Assays TE->Functional CETSA CETSA Direct->CETSA measures stabilization NanoBRET NanoBRET Direct->NanoBRET measures binding Chemoproteomics Chemoproteomics Direct->Chemoproteomics measures stabilization WB Western Blot (Ac-Tubulin) Functional->WB measures downstream effect

References

Safety Operating Guide

Navigating the Disposal of 6-O-Acetylcoriatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for the proper disposal of 6-O-Acetylcoriatin. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on general best practices for handling and disposing of novel or uncharacterized acetylated natural products.

Prioritizing Safety in the Absence of Specific Data

The absence of a dedicated Safety Data Sheet for this compound necessitates a cautious approach. The toxicological and ecotoxicological properties of this specific compound are not widely documented. Therefore, it is prudent to handle it as a potentially hazardous substance. The following guidance is based on established principles of chemical waste management and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.

Key Data for Disposal Determination

When a Safety Data Sheet is available, specific sections provide critical information for waste disposal. For a compound like this compound, the following parameters would be essential to ascertain for a definitive disposal plan.

ParameterInformation to AscertainRelevance to Disposal Route
Physical State Solid, liquid, or gasDetermines the type of waste container and potential for aerosolization.
Solubility Solubility in water and common organic solventsInforms potential for aqueous waste and the choice of solvent for rinsing containers. Aqueous solutions of unknown toxicity should not be disposed of down the drain[1].
Toxicity Data Acute and chronic toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicityDictates the level of personal protective equipment (PPE) required and the hazard classification of the waste.
Ecotoxicity Data Aquatic toxicityDetermines if the substance is a marine pollutant and if it can be disposed of in aqueous waste streams. Related compounds have shown aquatic toxicity[1].
Reactivity Data Stability, reactivity with other chemicals (e.g., acids, bases, oxidizing agents)Prevents the mixing of incompatible wastes that could lead to dangerous reactions.
Flammability Flash point, autoignition temperatureDetermines if the waste is considered flammable and requires specific storage and disposal procedures.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data, the following step-by-step protocol is recommended for the safe disposal of this compound. This protocol is designed to be conservative and protective of both laboratory personnel and the environment.

  • Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, safety goggles, and chemical-resistant gloves when handling this compound and its waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste:

      • Non-halogenated Organic Solvents: If this compound is dissolved in a non-halogenated solvent (e.g., ethanol, DMSO), collect the waste in a designated "non-halogenated organic waste" container[1].

      • Halogenated Organic Solvents: If a halogenated solvent (e.g., dichloromethane, chloroform) is used, collect the waste in a separate, clearly labeled "halogenated organic waste" container[1].

      • Aqueous Solutions: Due to the unknown aquatic toxicity, do not dispose of aqueous solutions containing this compound down the drain[1]. Collect this waste in a designated "aqueous hazardous waste" container.

  • Container Management:

    • Use waste containers that are compatible with the chemical nature of the waste.

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present with their approximate concentrations.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

  • Final Disposal: All hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste management provider. Never dispose of this chemical in the regular trash or down the drain.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of a chemical with limited safety information, such as this compound.

start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check consult_ehs Consult Institutional Environmental Health & Safety (EHS) sds_check->consult_ehs No sds_check->consult_ehs Yes treat_as_hazardous Treat as Hazardous Waste consult_ehs->treat_as_hazardous characterize_waste Characterize Waste Stream (Solid, Liquid, Aqueous) treat_as_hazardous->characterize_waste segregate Segregate Waste into Compatible Containers (e.g., Halogenated, Non-halogenated, Aqueous) characterize_waste->segregate label_waste Label Container Clearly: 'Hazardous Waste' + Chemical Name & Concentration segregate->label_waste store_waste Store in Designated Secondary Containment Area label_waste->store_waste dispose_vendor Arrange for Pickup by Licensed Hazardous Waste Vendor store_waste->dispose_vendor end End: Proper Disposal dispose_vendor->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide for trained laboratory professionals. It is not a substitute for a formal risk assessment or the guidance of your institution's Environmental Health and Safety department. Always prioritize safety and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-O-Acetylcoriatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-O-Acetylcoriatin, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the necessary PPE, categorized by the area of protection.

Area of Protection Required PPE Specifications
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Should be equipped with side-shields to protect against splashes.[2]
Hand Protection Chemical-resistant GlovesUse impermeable and resistant gloves.[2] Nitrile or butyl rubber gloves are recommended.
Body Protection Laboratory Coat or Impervious ClothingWear appropriate protective clothing to prevent skin exposure.[1][2] A long-sleeved lab coat is the minimum requirement.
Respiratory Protection Suitable RespiratorUse in areas with inadequate ventilation or when there is a risk of aerosol formation. A NIOSH-approved respirator is recommended.
Foot Protection Closed-toe ShoesShoes must fully cover the feet.

Operational Plan for Handling this compound

A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare a well-ventilated workspace prep_ppe->prep_workspace handle_weigh Weigh the required amount of this compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer the solution as needed for the experiment handle_dissolve->handle_transfer post_decontaminate Decontaminate workspace and equipment handle_transfer->post_decontaminate Experiment complete post_dispose Dispose of waste according to protocol post_decontaminate->post_dispose post_doff Doff Personal Protective Equipment (PPE) post_dispose->post_doff post_wash Wash hands thoroughly post_doff->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.